AH001
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJCYVYVTWEIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934704 | |
| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80270-68-4, 153221-21-7 | |
| Record name | 2-Acetamido-8-methoxytetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AH 001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AH001 in Androgenetic Alopecia
Introduction
Androgenetic Alopecia (AGA) is the most common form of hair loss, characterized by a progressive miniaturization of hair follicles in genetically susceptible individuals. The pathophysiology is primarily driven by androgens, specifically dihydrotestosterone (DHT), which shortens the anagen (growth) phase of the hair cycle. For decades, therapeutic innovation has been limited, with treatments like finasteride and minoxidil forming the cornerstone of therapy, each with its own limitations in efficacy and side effect profiles. AH001, a novel molecule developed by AnHorn Medicines, represents a paradigm shift in the treatment of AGA. It is a first-in-class, topically administered, selective protein degrader designed using artificial intelligence to directly target the root cause of androgen-mediated hair loss.[1][2] This guide provides a detailed examination of its mechanism of action, supported by available data and relevant experimental frameworks.
Core Mechanism of Action: Targeted Androgen Receptor Degradation
Signaling Pathway in Androgenetic Alopecia and this compound Intervention
In AGA, the potent androgen DHT is the primary culprit. It is synthesized from testosterone in the hair follicle's dermal papilla cells by the enzyme 5α-reductase. DHT then binds to and activates the Androgen Receptor. This activated DHT-AR complex translocates to the nucleus, where it modulates the expression of genes that lead to the progressive shortening of the anagen phase and the miniaturization of the hair follicle. This compound intervenes by destroying the AR protein itself, rendering the cell insensitive to DHT.
Quantitative Data Summary
| Study Phase | Parameter | Key Findings | Citations |
| Phase I Clinical Trial | Safety & Tolerability | Safe and well-tolerated across all tested dose levels. | [4] |
| Adverse Events | No drug-related adverse events were reported. | [4] | |
| Systemic Exposure | Topical application avoids systemic side effects associated with oral hormonal inhibitors. | [3][4] | |
| Preclinical | Efficacy | Demonstrated significant efficacy in reversing hair loss induced by DHT in animal models. | [6] |
| Safety Profile | Preclinical data demonstrated a strong safety profile and excellent local tolerability. | [3][4] |
Experimental Protocols
Detailed protocols for the this compound-specific studies are proprietary. However, based on established methodologies for evaluating AGA therapies, the following sections outline the likely protocols for preclinical and clinical evaluation.
Preclinical Efficacy Assessment: DHT-Induced AGA Mouse Model
A standard and effective method to evaluate the in-vivo efficacy of an AGA treatment is the Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia Model in mice.[9][10]
Objective: To determine if topical application of this compound can reverse the hair growth inhibition caused by DHT.
Methodology:
-
Animal Model: C57BL/6 mice are typically used, as their hair cycle is well-characterized.[9]
-
Hair Cycle Synchronization: The dorsal hair of the mice is depilated during the telogen (resting) phase to synchronize the hair follicles into a new anagen (growth) phase.
-
AGA Induction: Following depilation, mice are treated systemically (e.g., via subcutaneous injection) with DHT to induce an AGA-like phenotype, which manifests as a delay or inhibition of hair regrowth.[9][10]
-
Treatment Groups:
-
Vehicle Control (no DHT, no treatment)
-
DHT + Vehicle (negative control)
-
DHT + this compound (test article, various concentrations)
-
DHT + Positive Control (e.g., an AR antagonist like flutamide or a 5α-reductase inhibitor)
-
-
Drug Administration: this compound or vehicle is applied topically to the depilated dorsal skin daily for a predefined period (e.g., 2-4 weeks).
-
Endpoint Analysis:
-
Visual Assessment: Hair regrowth is monitored and scored visually and photographically over the study period. The darkening of the skin, which indicates active anagen follicles, is also recorded.
-
Histological Analysis: At the end of the study, skin biopsies are taken. Hematoxylin and Eosin (H&E) staining is used to quantify the number and stage of hair follicles, determining the ratio of anagen to telogen follicles.
-
Biomarker Analysis: Immunohistochemistry (IHC) or Western Blot is performed on skin samples to measure the protein levels of the Androgen Receptor, confirming target engagement and degradation by this compound.[10][11]
-
Clinical Evaluation: Phase I Safety and Tolerability Study
The first-in-human study for a topical agent like this compound is designed to assess its safety, tolerability, and pharmacokinetic profile.
Objective: To evaluate the safety and tolerability of single and multiple ascending doses of topically applied this compound in subjects with AGA.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, ascending dose design.
-
Participants: Healthy male and/or female volunteers with a clinical diagnosis of androgenetic alopecia.
-
Dosing Regimen:
-
Single Ascending Dose (SAD): Cohorts of subjects receive a single topical application of this compound at a specific dose or a placebo. Subsequent cohorts receive progressively higher doses after a safety review of the previous cohort.
-
Multiple Ascending Dose (MAD): After the SAD phase, new cohorts receive repeated daily topical applications of this compound or placebo for a set period (e.g., 7-14 days). Doses are escalated in subsequent cohorts based on safety data.
-
-
Safety Monitoring:
-
Adverse Events: All adverse events are recorded, with a focus on local skin reactions (e.g., erythema, pruritus, edema) at the application site and any systemic side effects.
-
Clinical Assessments: Vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis) are monitored throughout the study.
-
-
Pharmacokinetics (PK): Blood samples are collected at various time points after application to measure the concentration of this compound in the plasma. The primary goal is to confirm minimal to no systemic absorption, which would support the drug's safety profile.[12]
References
- 1. biopharmaapac.com [biopharmaapac.com]
- 2. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 3. reddit.com [reddit.com]
- 4. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 5. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 6. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrotestosterone-induced hair regrowth inhibition by activating androgen receptor in C57BL6 mice simulates androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development and Validation of Androgen-induced Hair Loss and Anagen Induction Mouse Models for Pharmacological Evaluation of Anti-Androgenic Agents [gavinpublishers.com]
- 12. dermatologytimes.com [dermatologytimes.com]
Dual Molecular Targets of Agents Designated AH001: A Technical Overview
The designation AH001 is associated with two distinct investigational therapeutic agents, each with a unique molecular target and mechanism of action. One agent, developed by AnHorn Medicines, is a selective androgen receptor (AR) degrader for the treatment of androgenetic alopecia. The other is a small molecule inhibitor of the RhoA signaling pathway, targeting the TRPV4–RhoA–RhoGDI1 axis for the management of hypertension. This technical guide provides an in-depth overview of the core scientific principles, experimental methodologies, and available data for both molecules.
Part 1: this compound as a Selective Androgen Receptor (AR) Degrader
Molecular Target and Mechanism of Action
The primary molecular target of AnHorn Medicines' this compound is the androgen receptor (AR) .[2][3] Unlike traditional androgen receptor antagonists that block the receptor's activity, this compound is a proteolysis-targeting chimera (PROTAC).[4] PROTACs are bifunctional molecules that induce the degradation of a target protein. AH-001 is designed to bring the androgen receptor into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.[3] By eliminating the AR protein, this compound aims to provide a more profound and durable inhibition of androgen signaling in the hair follicles, which is a key driver of AGA.[5][6] Preclinical data have indicated that topical application of AH-001 can reverse hair loss induced by dihydrotestosterone (DHT).[7]
Quantitative Data
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AnHorn Medicines' this compound have not been publicly disclosed. However, standard assays to characterize such a molecule would likely include:
-
Androgen Receptor Binding Assays: Competitive radioligand binding assays to determine the binding affinity of this compound to the androgen receptor.[10]
-
Western Blotting: To quantify the dose- and time-dependent degradation of the androgen receptor in prostate cancer cell lines (e.g., LNCaP, VCaP) or other relevant cell types upon treatment with this compound.[11]
-
Proteasome Inhibition Assays: To confirm that the degradation of the androgen receptor is mediated by the proteasome, cells would be co-treated with this compound and a proteasome inhibitor (e.g., MG132), followed by Western blotting to assess AR levels.[11]
-
In Vivo Efficacy Studies: Preclinical studies in animal models of androgenetic alopecia would be conducted to evaluate the efficacy of topical this compound in promoting hair growth.[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound as an androgen receptor degrader.
Caption: A typical experimental workflow for characterizing a topical AR degrader.
Part 2: this compound as a RhoA Signaling Pathway Inhibitor
This version of this compound is identified as the small molecule (R)-1-(3-ethylphenyl) ethane-1,2-diol and acts as a novel inhibitor of the RhoA signaling pathway, with potential applications in treating hypertension.[3][12][13]
Molecular Target and Mechanism of Action
The primary molecular target of this this compound is the TRPV4–RhoA–RhoGDI1 axis .[3][12][13] Specifically, this compound targets the interaction between the transient receptor potential cation channel subfamily V member 4 (TRPV4) and the Ras homolog family member A (RhoA).[3][12][13]
The mechanism of action is distinct from conventional RhoA inhibitors. This compound promotes the sequestration of inactive, GDP-bound RhoA.[3][12][13] Cryo-electron microscopy has shown that when this compound is bound to TRPV4, the complex adopts a closed state, which in turn stabilizes the interaction with inactive RhoA-GDP.[2] This enhanced binding of inactive RhoA to TRPV4, along with an increased interaction between RhoA and Rho GDP dissociation inhibitor 1 (RhoGDI1), effectively reduces the pool of active, GTP-bound RhoA.[3][12][13] The inhibition of the RhoA signaling pathway in vascular smooth muscle cells leads to vasodilation and a reduction in blood pressure.[3][12][13]
Quantitative Data
While the primary publication in Circulation provides extensive qualitative and mechanistic data, specific quantitative metrics such as binding affinities (Kd) or inhibitory concentrations (IC₅₀) for the interaction of this compound with TRPV4 or the TRPV4-RhoA complex are not explicitly detailed in the abstract.[13] The cryo-EM structure of the human TRPV4-RhoA complex with this compound has been resolved to 3.37 Å.[2]
Experimental Protocols
The key experiments used to elucidate the mechanism of action of this this compound are described in the scientific literature and include:[12][13]
-
Cryo-Electron Microscopy (Cryo-EM): Used to determine the three-dimensional structure of the TRPV4-RhoA complex in the presence of this compound. This revealed that this compound binds to TRPV4 and stabilizes it in a closed conformation with inactive RhoA-GDP bound.[2]
-
Proximity Ligation Assay (PLA): This technique was employed to demonstrate that this compound enhances the interaction between endogenous TRPV4 and RhoA, as well as between RhoGDI1 and RhoA, in vascular smooth muscle cells.[12][13]
-
Site-Directed Mutagenesis: Used to identify the specific amino acid residues in TRPV4 that are crucial for the inhibitory effect of this compound on RhoA activity.[13]
-
RhoA Activity Assays: Pull-down assays using Rhotekin-RBD beads were likely used to specifically capture and quantify the amount of active, GTP-bound RhoA in cells treated with this compound.[14]
-
In Vivo Hypertension Models: The antihypertensive effects of this compound were evaluated in animal models of hypertension, such as angiotensin II-induced hypertensive mice and spontaneously hypertensive rats.[3][12][13]
Signaling Pathway and Experimental Workflow Diagrams
Caption: The mechanism of this compound as an inhibitor of the RhoA signaling pathway.
Caption: A typical experimental workflow for characterizing a RhoA signaling inhibitor.
References
- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 2. 9iqx - Cryo-EM structure of the human TRPV4-RhoA in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 3. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Structural insights into the TRPV4-RhoA complex offer clues to solve the puzzle of TRPV4 channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgenetic Alopecia: Therapy Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. AnHorn Medicines Presents Research of Novel Protein Degrader for Topical Use at ISID Meeting 2023 [prnewswire.com]
- 8. deeptechdigest.com [deeptechdigest.com]
- 9. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]
- 10. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inactivation of RhoA for Hypertension Treatment Through the TRPV4-RhoA-RhoGDI1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Inhibition of RhoA/Rho kinase pathway is involved in the beneficial effect of sildenafil on pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
AH001: A Selective Androgen Receptor Protein Degrader for Androgenetic Alopecia
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH001 is a first-in-class, topically administered selective androgen receptor (AR) protein degrader in development for the treatment of androgenetic alopecia (AGA). Developed by AnHorn Medicines, this novel molecule utilizes Proteolysis Targeting Chimera (PROTAC) technology to selectively eliminate the androgen receptor, a key driver of hair loss in AGA. By recruiting an E3 ubiquitin ligase, this compound flags the AR for degradation by the proteasome, thereby reducing its cellular levels and mitigating its downstream effects on hair follicles. Preclinical studies have demonstrated the potential of this compound to reverse hair loss, and a Phase I clinical trial has established its safety and tolerability. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.
Introduction
Androgenetic alopecia is the most common form of hair loss, affecting a significant portion of the adult population.[1] The pathophysiology of AGA is strongly linked to the action of androgens, particularly dihydrotestosterone (DHT), on hair follicles.[2] DHT binds to the androgen receptor in dermal papilla cells, leading to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle.[2] Current treatments for AGA, such as finasteride (a 5α-reductase inhibitor) and minoxidil (a vasodilator), have limitations in terms of efficacy and potential side effects.[1][3]
This compound represents a novel therapeutic approach by directly targeting and eliminating the androgen receptor protein.[1][4] As a selective androgen receptor degrader (SARD), this compound offers the potential for a more targeted and potent intervention in the AGA pathway.[1][4] Its topical application is designed to minimize systemic exposure and reduce the risk of side effects associated with oral anti-androgen therapies.[1][5]
Mechanism of Action
This compound is a bifunctional small molecule, a PROTAC, that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase.[4][6] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome. The targeted degradation of the AR protein prevents the downstream signaling cascade initiated by androgens, thereby inhibiting the miniaturization of hair follicles and promoting hair growth.
Signaling Pathway of this compound-mediated Androgen Receptor Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 1 study evaluating the safety, tolerability, and pharmacokinetics of the porcupine inhibitor, AZD5055 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose [frontiersin.org]
- 4. Dihydrotestosterone (DHT)-Induced Androgenetic Alopecia (AGA) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AH001: A Novel Androgen Receptor Degrader for Androgenetic Alopecia
An In-depth Technical Guide
Introduction: The Unmet Need in Androgenetic Alopecia
The Discovery of AH001: An AI-Driven Approach
For the development of this compound, the AIMCADD platform was likely utilized to:
-
Identify and optimize a novel ligand that binds with high affinity and specificity to the androgen receptor.
-
Select an appropriate E3 ubiquitin ligase to recruit for the degradation of the AR.
-
Design and optimize a linker that effectively connects the AR ligand and the E3 ligase binder, forming a potent proteolysis-targeting chimera (PROTAC).
Mechanism of Action: Targeted Androgen Receptor Degradation
This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the androgen receptor.[3] AnHorn Medicines has developed a proprietary PROTAC technology platform named BIGPRO® (Bi-functional liGand induced PROteolysis).
The proposed mechanism of action for this compound is as follows:
-
Binding: The this compound molecule simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase, brought into proximity with the AR by this compound, tags the AR with a chain of ubiquitin molecules.
-
Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the proteasome, a cellular machinery responsible for breaking down unwanted proteins.
-
Recycling: After the degradation of the AR, this compound is released and can bind to another AR and E3 ligase, acting catalytically to induce the degradation of multiple AR proteins.
This mechanism of action offers a potential advantage over traditional AR inhibitors by eliminating the entire receptor protein, which may lead to a more profound and durable therapeutic effect.
Figure 1: Proposed mechanism of action of this compound as a PROTAC for androgen receptor degradation.
Preclinical Development
In Vitro Studies
While specific quantitative data from AnHorn Medicines' in vitro studies on this compound have not been publicly disclosed, a patent application (WO 2024002206) provides some insights. An exemplified compound in the patent demonstrated effective degradation of the androgen receptor in human prostate LNCaP cancer cells, which are known to express high levels of AR.[4]
| Assay | Cell Line | Endpoint | Result (Exemplified Compound) |
| AR Degradation | LNCaP | Half-maximal Degradation Concentration (DC50) | 10-25 nM |
| Table 1: In Vitro Androgen Receptor Degradation[4] |
Experimental Protocol: AR Degradation Assay (General)
A detailed protocol for the specific AR degradation assay used for this compound has not been published. However, a general protocol for such an assay would likely involve the following steps:
-
Cell Culture: LNCaP cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the androgen receptor and a loading control protein (e.g., GAPDH or β-actin). A secondary antibody conjugated to a detectable marker is then used.
-
Data Analysis: The intensity of the bands corresponding to the AR and the loading control is quantified. The AR signal is normalized to the loading control, and the percentage of AR degradation at each concentration of this compound is calculated relative to the vehicle control. The DC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Studies
Preclinical in vivo studies were conducted to evaluate the efficacy and safety of topically applied this compound in a murine model of androgenetic alopecia.[4]
| Animal Model | Treatment | Efficacy Endpoint | Result (Exemplified Compound) |
| C57BL/6 Mice (Male) | Topical application | Recovery from DHT-induced hair damage, Skin color score | Recovered hair damage and increased skin color score |
| Table 2: In Vivo Efficacy in a Murine Model of AGA[4] |
Experimental Protocol: Murine Model of Androgenetic Alopecia (General)
The specific protocol used for the in vivo evaluation of this compound has not been detailed in publicly available documents. A common methodology for a DHT-induced hair loss model in C57BL/6 mice is as follows:
-
Animal Selection: Male C57BL/6 mice at an appropriate age (e.g., 6-7 weeks) are selected.
-
Hair Depilation: An area on the dorsum of the mice is depilated to synchronize the hair follicles in the anagen phase.
-
Androgen Treatment: Dihydrotestosterone (DHT) is administered, typically via subcutaneous injection or topical application, to induce hair loss.
-
This compound Treatment: A solution of this compound at various concentrations, or a vehicle control, is topically applied to the depilated and DHT-treated area for a specified duration.
-
Efficacy Assessment: Hair regrowth is assessed at regular intervals using methods such as:
-
Visual Scoring: A scoring system is used to visually assess the extent of hair regrowth.
-
Digital Imaging: Photographs of the treatment area are taken and can be analyzed for changes in hair coverage and skin color (as an indicator of follicular activity).
-
Histological Analysis: Skin biopsies may be taken at the end of the study to examine hair follicle morphology and density.
-
-
Safety Assessment: The animals are monitored for any signs of local skin irritation or systemic toxicity.
Figure 2: General workflow for the preclinical evaluation of this compound.
Clinical Development: Phase I Study
This compound has successfully completed a Phase I clinical trial in the United States (NCT06927960). The study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, and pharmacokinetics of this compound.
Study Design
The Phase I trial consisted of two parts:
-
Single Ascending Dose (SAD): Healthy volunteers received a single topical dose of this compound at concentrations of 0.2%, 0.5%, 1%, or 2%.
-
Multiple Ascending Dose (MAD): Male subjects with androgenetic alopecia received multiple topical doses of this compound at the same concentrations.
Study Objectives and Endpoints
| Objective(s) | Endpoint(s) |
| To evaluate the safety and tolerability of single and multiple ascending doses of this compound. | - Incidence, severity, and nature of adverse events (AEs).- Changes in vital signs, ECGs, and clinical laboratory parameters. |
| To characterize the pharmacokinetic profile of this compound after single and multiple topical applications. | - Plasma concentrations of this compound over time.- Calculation of pharmacokinetic parameters such as Cmax, Tmax, and AUC. |
| Table 3: Phase I Clinical Trial Objectives and Endpoints |
Results
| Dose Cohort | Number of Subjects | Key Pharmacokinetic Parameters (e.g., Cmax, AUC) | Summary of Adverse Events |
| 0.2% | Not Disclosed | Not Disclosed | Well-tolerated |
| 0.5% | Not Disclosed | Not Disclosed | Well-tolerated |
| 1% | Not Disclosed | Not Disclosed | Well-tolerated |
| 2% | Not Disclosed | Not Disclosed | Well-tolerated |
| Table 4: Summary of Phase I Clinical Trial Results (Publicly Available Information) |
Future Directions
Conclusion
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 3. AnHorn Medicines: New Androgen Receptor Degrader For Hair 2023 - Follicle Thought [folliclethought.com]
- 4. Anhorn Medicines describes new androgen receptor degradation inducers | BioWorld [bioworld.com]
Preclinical Profile of AH001: A Novel Androgen Receptor Degrader for Hair Follicle Regrowth
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction: The Role of the Androgen Receptor in Androgenetic Alopecia
Androgenetic alopecia is characterized by a progressive shortening of the anagen (growth) phase of the hair cycle and follicular miniaturization. This process is primarily mediated by the activation of the androgen receptor in dermal papilla cells of the hair follicle by androgens, particularly dihydrotestosterone. The activated androgen receptor translocates to the nucleus and modulates the expression of genes that ultimately leads to the regression of the hair follicle. Therefore, targeting the androgen receptor is a key therapeutic strategy for the treatment of AGA.
AH001: A Targeted Protein Degrader
Mechanism of Action of this compound
The proposed mechanism of action for this compound involves the targeted degradation of the androgen receptor in hair follicle cells. This process is initiated by the binding of this compound to both the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules to the androgen receptor, marking it for destruction by the proteasome. The degradation of the androgen receptor prevents the DHT-mediated signaling cascade that leads to hair follicle miniaturization.
Caption: Mechanism of Action of this compound.
Preclinical Studies of this compound
To provide a comprehensive technical guide, this section outlines the typical preclinical studies that would be conducted for a novel topical hair growth agent like this compound, including illustrative data tables.
In Vitro Efficacy Studies
-
Objective: To assess the ability of this compound to degrade the androgen receptor in human dermal papilla cells (hDPCs) and to evaluate its effect on cell viability.
-
Methods:
-
Western Blot Analysis: hDPCs are treated with varying concentrations of this compound for a specified period. Cell lysates are then subjected to Western blotting to quantify the levels of androgen receptor protein.
-
Cell Viability Assay (e.g., MTT or PrestoBlue): hDPCs are treated with a range of this compound concentrations to determine any potential cytotoxic effects.
-
Table 1: Illustrative In Vitro Androgen Receptor Degradation in hDPCs
| This compound Concentration | Mean AR Protein Level (% of Control) | Standard Deviation |
|---|---|---|
| Vehicle Control | 100% | 5.2 |
| 1 nM | 85% | 4.8 |
| 10 nM | 55% | 6.1 |
| 100 nM | 20% | 3.9 |
| 1 µM | <5% | 1.5 |
Table 2: Illustrative In Vitro Cell Viability of hDPCs
| This compound Concentration | Mean Cell Viability (% of Control) | Standard Deviation |
|---|---|---|
| Vehicle Control | 100% | 3.1 |
| 1 µM | 98% | 2.8 |
| 10 µM | 95% | 4.0 |
| 100 µM | 92% | 3.5 |
Ex Vivo Studies
-
Objective: To evaluate the effect of this compound on hair shaft elongation in cultured human hair follicles.
-
Methods:
-
Hair Follicle Organ Culture: Anagen hair follicles are isolated from human scalp skin and cultured in the presence of different concentrations of this compound. Hair shaft length is measured daily.
-
Table 3: Illustrative Ex Vivo Hair Shaft Elongation
| Treatment Group | Mean Hair Shaft Elongation (mm) at Day 7 | Standard Deviation |
|---|---|---|
| Vehicle Control | 0.8 | 0.15 |
| DHT (10 nM) | 0.4 | 0.12 |
| This compound (100 nM) + DHT (10 nM) | 0.75 | 0.18 |
| this compound (1 µM) + DHT (10 nM) | 1.1 | 0.20 |
In Vivo Efficacy Studies
-
Objective: To assess the efficacy of topical this compound in promoting hair regrowth in an animal model of androgenetic alopecia.
-
Methods:
-
DHT-Induced AGA Mouse Model: A common model involves the use of testosterone-treated C57BL/6 mice, where hair growth is synchronized by depilation, and the subsequent hair regrowth is monitored.
-
Treatment: A defined area on the dorsum of the mice is shaved, and topical formulations of this compound, vehicle, and a positive control (e.g., minoxidil) are applied daily.
-
Endpoints: Hair regrowth can be assessed visually (photographic documentation), by hair density measurements (trichoscopy), and through histological analysis of skin biopsies to determine the number and stage of hair follicles.
-
Caption: Typical In Vivo Experimental Workflow.
Table 4: Illustrative In Vivo Hair Regrowth Score in DHT-Induced AGA Mouse Model
| Treatment Group | Mean Hair Regrowth Score (Day 21) | Standard Deviation |
|---|---|---|
| Vehicle Control | 1.5 | 0.5 |
| This compound (0.1%) | 3.2 | 0.7 |
| This compound (1%) | 4.5 | 0.6 |
| Minoxidil (5%) | 4.2 | 0.8 |
(Scoring: 0 = no growth, 5 = full regrowth)
Preclinical Safety and Toxicology
-
Objective: To evaluate the safety profile of topical this compound.
-
Methods:
-
Dermal Irritation Studies: To assess the potential for skin irritation at the site of application.
-
Pharmacokinetic Studies: To determine the extent of systemic absorption of this compound after topical administration.
-
General Toxicology Studies: To identify any potential systemic toxicities.
-
Table 5: Illustrative Preclinical Safety Findings
| Study Type | Key Findings |
|---|---|
| Dermal Irritation (Rabbit) | No signs of erythema or edema observed at any dose. |
| Systemic Exposure (Rat) | Plasma concentrations of this compound were below the limit of quantification at all time points. |
| 28-Day Repeated Dose Dermal Toxicity (Rat) | No treatment-related adverse effects observed. |
Summary of Publicly Available Information and Future Directions
Conclusion
This compound represents a promising and innovative approach to the treatment of androgenetic alopecia. Its unique mechanism of selectively degrading the androgen receptor directly addresses the underlying cause of the condition. While detailed preclinical data is not yet publicly available, the successful completion of the Phase I trial and the reported strong preclinical safety and efficacy profile suggest that this compound has the potential to be a game-changing therapy for individuals suffering from hair loss. Further clinical development will be crucial to fully elucidate its therapeutic benefits.
References
- 1. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 4. AnHorn Medicines Presents Research of Novel Protein Degrader for Topical Use at ISID Meeting 2023 [prnewswire.com]
- 5. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
Pharmacokinetics and pharmacodynamics of topical AH001
An in-depth analysis of the pharmacokinetics and pharmacodynamics of topical AH-001, a novel first-in-class protein degrader for the treatment of androgenetic alopecia (AGA). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of AH-001 is the targeted degradation of the androgen receptor. Unlike traditional inhibitors that block the receptor's activity, AH-001 actively reduces the concentration of AR protein in the cell.
Signaling Pathway of AH-001 in Androgenetic Alopecia:
Caption: Mechanism of action of AH-001 in targeted androgen receptor degradation.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of topical AH-001 is designed to maximize local drug concentration in the scalp while minimizing systemic absorption. As of late 2025, detailed quantitative pharmacokinetic data from human trials are not yet fully published. However, the design of the Phase I clinical trial provides insight into the parameters being evaluated.
Preclinical Pharmacokinetics
Preclinical data suggests that topical administration of AH-001 leads to significant local activity with limited systemic exposure, contributing to a favorable safety profile.[1]
Clinical Pharmacokinetics (Phase I)
Table 1: Summary of Phase I Clinical Trial Design for AH-001 Pharmacokinetics
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |
| Population | Healthy Volunteers (Male and Female) | Male Subjects with Androgenetic Alopecia |
| Concentrations | 0.2%, 0.5%, 1%, and 2% | 0.2%, 0.5%, 1%, and 2% |
| Application Site | Upper Arm | Scalp |
| Primary Objective | Evaluate safety, tolerability, and PK profiles | Evaluate safety, tolerability, and PK profiles |
Source: ClinicalTrials.gov, NCT06927960[4]
Experimental Protocols
Detailed methodologies for the clinical evaluation of topical AH-001 are outlined in the Phase I trial protocol.
Phase I Clinical Trial Methodology (NCT06927960)
This study was a randomized, double-blind, placebo-controlled trial to assess single and multiple ascending doses of AH-001.
Study Design:
-
Part 1: Single Ascending Dose (SAD)
-
Subjects: Healthy male and non-pregnant, non-breastfeeding female volunteers.
-
Procedure: A single topical dose of AH-001 (at concentrations of 0.2%, 0.5%, 1%, or 2%) or placebo was applied to the skin of the upper arm.
-
Assessments: Pharmacokinetic blood samples were collected at pre-determined time points to assess systemic exposure. Safety and tolerability were monitored throughout.
-
-
Part 2: Multiple Ascending Dose (MAD)
-
Subjects: Male subjects diagnosed with mild to severe androgenetic alopecia (Norwood Hamilton Scale III to VII).
-
Procedure: Subjects applied AH-001 or placebo to the scalp daily for a specified period. Doses were escalated across different cohorts.
-
Assessments: Pharmacokinetic profiles were evaluated at steady state. Local and systemic safety and tolerability were assessed.
-
Caption: Experimental workflow for the Phase I clinical trial of AH-001.
Inclusion Criteria (Abbreviated):
-
SAD Cohorts: Healthy subjects with undamaged skin on the upper arm.[4]
-
MAD Cohorts: Male subjects with a clinical diagnosis of mild to severe AGA.[4]
Exclusion Criteria (Abbreviated):
-
History of allergy to the investigational drug.[4]
-
Use of systemic or topical treatments known to affect hair growth within a specified washout period.[4]
-
Visible skin disease at the application site.[4]
Quantitative Data
Table 2: Publicly Available Data on Topical AH-001
| Data Point | Finding | Source |
| Phase I Safety | Safe and well-tolerated across all dose levels (0.2% to 2%). | Press Release[2][3] |
| Phase I Adverse Events | No drug-related adverse events reported. | Press Release[2][3] |
| Preclinical Efficacy | Effectively reverses DHT-induced hair loss. | Company Presentation[1] |
| Systemic Exposure | Implied to be minimal based on safety data. | Press Release[1][3] |
Conclusion
Topical AH-001 is a promising drug candidate for androgenetic alopecia with a novel pharmacodynamic mechanism of targeted androgen receptor degradation. The pharmacokinetic strategy focuses on localized delivery to maximize efficacy at the hair follicle while minimizing systemic side effects. The successful completion of the Phase I trial confirms its safety and tolerability in humans. Future publications from the Phase I study and subsequent Phase II trials will be critical to fully elucidating the quantitative pharmacokinetic and pharmacodynamic characteristics of AH-001.
References
- 1. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]
- 3. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
In-Depth Technical Guide: Structural and Chemical Properties of AH001
For Researchers, Scientists, and Drug Development Professionals
Taipei, Taiwan - AnHorn Medicines has developed AH001, a first-in-class, topically administered small molecule protein degrader for the treatment of androgenetic alopecia (AGA).[1][2][3] This document provides a comprehensive overview of the available structural, chemical, and preclinical data for this compound.
Introduction
Structural and Chemical Properties
While the precise chemical structure of this compound is proprietary, information from patent filings and scientific disclosures allows for a general characterization. This compound is a bifunctional small molecule, a hallmark of PROTACs, consisting of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. A patent from AnHorn Medicines (WO2024002206A1) describes a series of such compounds, with "Compound 29" highlighted for its potent AR degradation activity.[6]
Table 1: Physicochemical and In Vitro Properties of this compound (Exemplified as Compound 29)
| Property | Value | Source |
| Mechanism of Action | Androgen Receptor Degrader | [1][2] |
| Target Protein | Androgen Receptor (AR) | [1][2] |
| E3 Ligase Recruited | (Not explicitly stated, typically Cereblon or VHL for AR PROTACs) | General PROTAC knowledge |
| DC50 (AR Degradation) | 10-25 nM (in LNCaP cells) | [6] |
| Administration Route | Topical | [2] |
Mechanism of Action and Signaling Pathway
This compound operates through a targeted protein degradation mechanism. By binding simultaneously to the androgen receptor and an E3 ubiquitin ligase, it forms a ternary complex. This proximity facilitates the ubiquitination of the AR protein, marking it for degradation by the proteasome. This approach differs from traditional AR inhibitors by eliminating the entire protein, which may offer a more profound and durable therapeutic effect.
Preclinical Efficacy and Safety
In Vitro Androgen Receptor Degradation
The potency of this compound in degrading the androgen receptor was assessed in the LNCaP human prostate cancer cell line, which is a standard model for AR-related research.
Table 2: In Vitro AR Degradation
| Cell Line | Assay | Endpoint | Result |
| LNCaP | Western Blot or similar | DC50 | 10-25 nM |
In Vivo Efficacy in a Murine Model of AGA
This compound has demonstrated significant efficacy in reversing hair loss in a dihydrotestosterone (DHT)-induced murine model of androgenetic alopecia. Topical administration of this compound was shown to stimulate hair follicle regrowth.[2]
Table 3: In Vivo Efficacy in Murine AGA Model
| Animal Model | Treatment | Outcome |
| Male C57BL/6 mice with DHT-induced hair loss | Topical this compound | Recovery of hair damage and increased skin color score |
Preclinical Safety and Tolerability
Experimental Protocols
In Vitro Androgen Receptor Degradation Assay
Objective: To determine the concentration of this compound required to degrade 50% of the androgen receptor (DC50) in a relevant cell line.
Methodology:
-
Cell Culture: LNCaP cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the androgen receptor and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized and quantified. The AR band intensity is normalized to the loading control, and the DC50 value is calculated from the dose-response curve.
Murine Model of Androgenetic Alopecia
Objective: To evaluate the in vivo efficacy of topically applied this compound in a testosterone-induced hair loss model.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Synchronization of Hair Follicles: The hair on the dorsal skin of the mice is shaved to synchronize the hair follicles in the telogen (resting) phase.
-
Induction of AGA: Dihydrotestosterone (DHT) or testosterone is administered to induce an AGA-like phenotype, characterized by delayed hair regrowth.[4][7]
-
Topical Treatment: A solution of this compound or a vehicle control is applied topically to the shaved dorsal skin daily for a defined period.
-
Efficacy Assessment: Hair regrowth is monitored and can be quantified by various methods, including visual scoring of the skin color (which darkens as hair follicles enter the anagen phase), and measurement of the area of hair regrowth.
-
Histological Analysis: At the end of the study, skin biopsies can be taken for histological analysis to assess hair follicle morphology and density.
Conclusion
This compound is a promising, novel androgen receptor degrader with a targeted mechanism of action for the treatment of androgenetic alopecia. Preclinical data has demonstrated its potency in degrading the androgen receptor and its efficacy in a relevant animal model of hair loss. The successful completion of a Phase I clinical trial underscores its favorable safety profile. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. AnHorn Medicines Presents Research of Novel Protein Degrader for Topical Use at ISID Meeting 2023 [prnewswire.com]
- 3. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 4. Hair growth stimulated by allogenic adipose-derived stem cells supplemented with ATP in a mouse model of dihydrotestosterone-induced androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 6. WO2024002206A1 - Bifunctional compound and pharmaceutical composition comprising the bifunctional compound, and method for treating androgen receptor related diseases by using the same - Google Patents [patents.google.com]
- 7. A mouse model of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of AH001 in the Management of Androgenetic Alopecia: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androgenetic alopecia (AGA), commonly known as male or female pattern hair loss, is a prevalent condition characterized by the progressive miniaturization of hair follicles.[1][2] Dihydrotestosterone (DHT), a potent androgen derived from testosterone, is a key driver of this process in genetically susceptible individuals.[1][3] Elevated levels of DHT in the scalp are linked to a shortened hair growth cycle and the gradual shrinking of hair follicles.[1][4] This whitepaper provides a technical overview of the investigational compound AH001 and its potential therapeutic effects on DHT-induced hair loss. We will explore the proposed mechanism of action, summarize preclinical data, and detail the experimental protocols used to evaluate its efficacy.
Introduction: The Role of Dihydrotestosterone (DHT) in Hair Loss
Dihydrotestosterone (DHT) is a steroid hormone and a potent androgen. It is synthesized from testosterone by the enzyme 5-alpha reductase.[3] While crucial for male sexual development, in adulthood, DHT can contribute to conditions such as benign prostatic hyperplasia and androgenetic alopecia.[4][5]
In androgenetic alopecia, DHT binds to androgen receptors in the hair follicles of the scalp.[1] This interaction is believed to trigger a cascade of signaling events that ultimately leads to follicular miniaturization.[1] The anagen (growth) phase of the hair cycle is shortened, while the telogen (resting) phase is prolonged.[2] Over time, this results in the production of shorter, finer hairs and a visible reduction in hair density.[1] Current therapeutic strategies for AGA often focus on inhibiting the production of DHT or blocking its effects at the androgen receptor.[3][5]
This compound: A Novel Approach to Counteracting DHT-Induced Hair Loss
This compound is a novel, non-steroidal small molecule designed to address DHT-induced hair follicle miniaturization through a multi-target mechanism of action. This section will detail the proposed signaling pathways affected by this compound and present the preclinical data supporting its therapeutic potential.
Proposed Mechanism of Action
It is hypothesized that this compound exerts its effects through two primary pathways:
-
Competitive Inhibition of the Androgen Receptor: this compound is designed to competitively bind to the androgen receptor in hair follicle cells, thereby preventing the binding of DHT and subsequent downstream signaling that leads to miniaturization.
-
Upregulation of Follicular Growth Factors: In vitro studies suggest that this compound may also stimulate the production of key growth factors within the hair follicle, such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-7 (FGF-7), which are known to promote and prolong the anagen phase of the hair cycle.
References
- 1. cityskinclinic.com [cityskinclinic.com]
- 2. DHT (dihydrotestosterone) and its link to hair loss [medicalnewstoday.com]
- 3. DHT: How It Causes Hair Loss and How to Slow It [healthline.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. How Dihydrotestosterone (DHT) Affects Hair Loss [verywellhealth.com]
Methodological & Application
Application Note & Protocols: Techniques for Measuring AH001 Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive guide to assessing the in vitro efficacy of AH001, a hypothetical kinase inhibitor with apoptosis-inducing properties. The following protocols detail established methods for quantifying the impact of this compound on cell viability, apoptosis induction, and target signaling pathways. Adherence to these standardized procedures will ensure reproducible and reliable data generation for the preclinical evaluation of this compound.
I. Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability - IC50 Values for this compound
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| Cell Line A | |||
| Cell Line B | |||
| Cell Line C |
Table 2: Apoptosis Induction by this compound (Caspase-Glo® 3/7 Assay)
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Cell Line A | Vehicle Control | 1.0 |
| This compound (IC50 concentration) | ||
| This compound (2x IC50 concentration) | ||
| Cell Line B | Vehicle Control | 1.0 |
| This compound (IC50 concentration) | ||
| This compound (2x IC50 concentration) |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Cell Line A | Vehicle Control | |||
| This compound (IC50 concentration) | ||||
| Cell Line B | Vehicle Control | |||
| This compound (IC50 concentration) |
Table 4: In Vitro Kinase Assay - this compound Inhibition of Target Kinase
| Kinase Target | This compound IC50 (nM) |
| Target Kinase X | |
| Off-Target Kinase Y | |
| Off-Target Kinase Z |
Table 5: Western Blot Densitometry Analysis
| Cell Line | Treatment | Relative p-Target/Total Target Ratio (Normalized to Vehicle) | Relative p-Downstream/Total Downstream Ratio (Normalized to Vehicle) |
| Cell Line A | Vehicle Control | 1.0 | 1.0 |
| This compound (IC50 concentration) | |||
| Cell Line B | Vehicle Control | 1.0 | 1.0 |
| This compound (IC50 concentration) |
II. Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells in the culture.[1][2][3]
Materials:
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phenol red-free cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in phenol red-free culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.[1][2][4]
-
Measure the absorbance at 490 nm using a plate reader.[1][2][3]
-
Subtract the background absorbance from wells containing medium and MTS reagent only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][6]
Materials:
-
96-well white-walled, clear-bottom tissue culture plates
-
Caspase-Glo® 3/7 Reagent
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate as described in Protocol 1.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[6][7]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[7]
-
Measure the luminescence of each well using a luminometer.[6]
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Protocol 3: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[11] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[9]
Materials:
-
Flow cytometer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][12]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within 1 hour.[10][12]
Protocol 4: In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of its target kinase.[13][14][15] Radiometric assays using [γ-³²P]ATP or [γ-³³P]ATP are considered the gold standard for their direct measurement of phosphate transfer.[13]
Materials:
-
Recombinant active target kinase
-
Specific substrate for the target kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Filter paper or scintillation plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the recombinant kinase.
-
Add serial dilutions of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined optimal time.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabeled phosphate in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Protocol 5: Western Blotting for Target and Downstream Signaling
Western blotting is used to detect changes in the phosphorylation status of the target kinase and its downstream effectors upon treatment with this compound.[16][17]
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein for the target and downstream proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound or vehicle control as described in Protocol 3.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[18]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.[19]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][19]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[19][20]
-
Wash the membrane three times for 5-10 minutes each with TBST.[19]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
III. Mandatory Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Logical relationship between this compound's action and cellular effects.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. In vitro kinase assay: Significance and symbolism [wisdomlib.org]
- 16. scribd.com [scribd.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
Application Note: Quantitative Analysis of AH001 in Tissue Samples using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of AH001, a novel therapeutic agent, in preclinical tissue samples. The protocol employs a homogenization and protein precipitation procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method provides high selectivity and accuracy, making it suitable for pharmacokinetic and drug distribution studies in tissue matrices. All validation parameters meet the standard acceptance criteria for bioanalytical method validation.
Introduction
This compound is a small molecule inhibitor targeting the hypothetical "Kinase Target X" (KTX) in the ABC signaling pathway, which is implicated in oncogenesis. Understanding the distribution and concentration of this compound in target tissues is critical for evaluating its efficacy and safety profile during drug development. This document provides a detailed protocol for the extraction and quantitative analysis of this compound from tissue homogenates.
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, where it inhibits the KTX, thereby blocking downstream signal propagation.
Caption: Proposed signaling pathway showing this compound inhibition of Kinase Target X (KTX).
Experimental Workflow
The overall experimental process, from tissue collection to data analysis, is outlined below. This workflow ensures sample integrity and minimizes analytical variability.
Caption: Workflow for the quantitative analysis of this compound in tissue samples.
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, recovery, and matrix effect in liver tissue. The results are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Calibration Range | 1.0 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| Bias at LLOQ | < 15% |
Table 2: Precision and Accuracy (n=5)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1.0 | 1.09 | 109.0 | 12.5 |
| Low QC | 3.0 | 2.88 | 96.0 | 9.8 |
| Mid QC | 150 | 158.1 | 105.4 | 6.1 |
| High QC | 1500 | 1455 | 97.0 | 4.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 88.5 | 91.2 | 97.1 |
| High QC | 90.1 | 92.5 | 98.3 |
Protocol: this compound Tissue Analysis
1. Scope This protocol is applicable for the quantitative determination of this compound in rodent tissue (e.g., liver, tumor, kidney).
2. Principle Tissue samples are homogenized in a buffer containing a stable isotope-labeled internal standard (SIL-IS). Proteins are precipitated with acetonitrile. After centrifugation, the supernatant is evaporated and reconstituted in a mobile phase-compatible solution. The extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve prepared in a surrogate matrix.
3. Reagents and Materials
-
This compound reference standard (≥99% purity)
-
This compound-d4 (Internal Standard, SIL-IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Control (blank) tissue
-
Homogenization Buffer: 1X PBS
-
Bead-beating tubes and homogenizer
-
Microcentrifuge tubes
-
Calibrated pipettes
-
LC-MS/MS System (e.g., Sciex, Agilent, Waters)
4. Stock and Working Solutions Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DMSO.
-
SIL-IS Stock (1 mg/mL): Prepare similarly using this compound-d4.
-
Working Solutions: Serially dilute the primary stocks in 50:50 ACN:Water to prepare calibration standards and QC samples.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the SIL-IS stock in 50:50 ACN:Water.
5. Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 50 mg (± 5 mg) of frozen tissue into a pre-tared bead-beating tube. Record the exact weight.
-
Homogenization:
-
Add 4 volumes of cold 1X PBS (e.g., 200 µL for 50 mg of tissue).
-
Add 10 µL of the 50 ng/mL Internal Standard Spiking Solution.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6000 rpm), keeping the sample on ice between cycles.
-
-
Protein Precipitation:
-
Transfer 50 µL of the tissue homogenate to a clean 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the final solution to an LC autosampler vial for analysis.
6. LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min; hold at 95% for 1 min; return to 5% B and equilibrate for 1 min |
| Column Temp | 40°C |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | Q1: 435.2 m/z -> Q3: 210.1 m/z |
| MRM Transition (this compound-d4) | Q1: 439.2 m/z -> Q3: 214.1 m/z |
| Dwell Time | 100 ms |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
7. Data Analysis
-
Integrate the chromatographic peaks for this compound and the SIL-IS (this compound-d4) using the instrument's software (e.g., Analyst, MassHunter).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression with 1/x² weighting to fit the curve.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Correct the final concentration for the initial tissue weight and dilution factors to report the result in ng/g of tissue.
Application Notes and Protocols for Hair Growth Studies Using AH001
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH001 is a first-in-class selective protein degrader being investigated for the treatment of androgenetic alopecia (AGA).[1][2] Developed by AnHorn Medicines, this compound represents a novel therapeutic strategy by targeting and eliminating key proteins implicated in the pathophysiology of hair loss.[1][2] Unlike conventional therapies such as minoxidil and finasteride that aim to stimulate hair follicles or inhibit enzymes, this compound is designed to directly remove the proteins driving the miniaturization of hair follicles characteristic of AGA.[1][2] As of March 2025, this compound has entered Phase I clinical trials in the United States to evaluate its safety, tolerability, and pharmacokinetics.[1][2][3]
These application notes provide detailed protocols for preclinical evaluation of this compound's efficacy in promoting hair growth. The described experiments are designed to assess the compound's activity in in vitro, ex vivo, and in vivo models, and to elucidate its mechanism of action by examining its effects on key signaling pathways involved in hair follicle cycling.
Key Signaling Pathways in Hair Growth
The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). This cycle is regulated by a complex interplay of signaling pathways. Understanding these pathways is crucial for evaluating the mechanism of action of novel hair growth modulators like this compound.
-
Wnt/β-catenin Pathway: This pathway is a master regulator of hair follicle development and regeneration.[4] Activation of Wnt signaling leads to the stabilization and nuclear translocation of β-catenin, which in turn activates target genes that promote the proliferation and differentiation of hair follicle stem cells, initiating the anagen phase.[5][4]
-
Sonic Hedgehog (SHH) Pathway: The SHH pathway is critical for hair follicle morphogenesis during embryogenesis and for activating dormant hair follicles to re-enter the anagen phase in adults.[6][7] The SHH protein acts as a signaling molecule that instructs hair follicles to grow.[6]
-
Fibroblast Growth Factor (FGF) Pathway: Various FGFs and their receptors are expressed in the hair follicle and play diverse roles throughout the hair cycle.[8][9] For instance, FGF7 and FGF10 are known to be involved in initiating the anagen phase, while FGF5 is associated with the transition to the catagen phase.[8][10]
In Vitro Efficacy Assessment
Human Dermal Papilla Cell (hDPC) Proliferation Assay
Dermal papilla cells play a crucial role in regulating hair follicle growth. This assay assesses the effect of this compound on the proliferation of these cells.
Protocol:
-
Cell Culture: Culture primary human dermal papilla cells (hDPCs) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed hDPCs into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with a serum-free medium for 24 hours to synchronize the cells. Then, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include Minoxidil as a positive control.[11]
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Assay: Add a proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Table 1: Effect of this compound on hDPC Proliferation
| Treatment | Concentration (µM) | Mean Absorbance (OD) | Standard Deviation | % Proliferation vs. Vehicle |
| Vehicle (DMSO) | - | 0.85 | 0.05 | 100% |
| This compound | 0.1 | 0.92 | 0.06 | 108% |
| This compound | 1 | 1.15 | 0.08 | 135% |
| This compound | 10 | 1.45 | 0.10 | 171% |
| This compound | 100 | 1.38 | 0.09 | 162% |
| Minoxidil | 10 | 1.28 | 0.07 | 151% |
Ex Vivo Efficacy Assessment
Human Hair Follicle Organ Culture
This model allows for the study of hair growth in a system that closely mimics the in vivo environment.[12][13][14]
Protocol:
-
Hair Follicle Isolation: Isolate anagen VI hair follicles from human scalp skin obtained from cosmetic surgery.[15] Dissect the follicles under a stereomicroscope.
-
Culture: Place individual hair follicles in 24-well plates containing Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Treatment: Add this compound at various concentrations to the culture medium. Use a vehicle control and a positive control (e.g., Minoxidil).
-
Incubation: Culture the hair follicles for 7-10 days at 37°C in a 5% CO2 incubator.
-
Measurement of Hair Shaft Elongation: Measure the length of the hair shaft daily using a calibrated microscope and imaging software.
-
Data Analysis: Calculate the mean daily hair shaft elongation for each treatment group.
Table 2: Effect of this compound on Hair Shaft Elongation in Ex Vivo Hair Follicle Culture
| Treatment | Concentration (µM) | Day 0 Length (mm) | Day 7 Length (mm) | Mean Elongation (mm/day) |
| Vehicle (DMSO) | - | 2.1 ± 0.2 | 2.5 ± 0.3 | 0.057 |
| This compound | 1 | 2.2 ± 0.2 | 3.1 ± 0.4 | 0.129 |
| This compound | 10 | 2.1 ± 0.3 | 3.8 ± 0.5 | 0.243 |
| This compound | 100 | 2.2 ± 0.2 | 3.6 ± 0.4 | 0.200 |
| Minoxidil | 10 | 2.1 ± 0.2 | 3.3 ± 0.3 | 0.171 |
In Vivo Efficacy Assessment
C57BL/6 Mouse Hair Growth Model
The C57BL/6 mouse is a commonly used model for hair growth studies due to the synchronized hair cycle on their backs.[16][17]
Protocol:
-
Animal Model: Use 7-week-old male C57BL/6 mice, which are in the telogen phase of the hair cycle.
-
Depilation: Anesthetize the mice and remove the hair from a defined area on their backs using clippers and a depilatory cream.
-
Treatment: Topically apply a solution of this compound (e.g., 0.1%, 1%, 2% in a suitable vehicle) to the depilated area daily for 21-28 days. Include a vehicle control group and a positive control group (e.g., 5% Minoxidil solution).[18]
-
Monitoring Hair Growth: Visually monitor and photograph the treated area every 3-4 days. Score the hair growth based on a visual scale (e.g., 0 = no growth, 5 = complete hair coverage).
-
Histological Analysis: At the end of the study, collect skin biopsies from the treated areas for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess hair follicle morphology and staging (anagen vs. telogen).
-
Data Analysis: Compare the hair growth scores and the percentage of anagen hair follicles between the treatment groups.
Table 3: Effect of this compound on Hair Regrowth in C57BL/6 Mice
| Treatment | Concentration | Mean Hair Growth Score (Day 21) | % Anagen Follicles (Day 21) |
| Vehicle | - | 1.5 ± 0.5 | 25% |
| This compound | 0.1% | 2.8 ± 0.6 | 55% |
| This compound | 1% | 4.2 ± 0.4 | 85% |
| This compound | 2% | 4.0 ± 0.5 | 80% |
| Minoxidil | 5% | 3.8 ± 0.5 | 75% |
Mechanism of Action Studies
Western Blot Analysis of Signaling Pathway Proteins
This protocol is designed to investigate the effect of this compound on the key signaling pathways involved in hair growth.
Protocol:
-
Cell Culture and Treatment: Culture hDPCs and treat them with this compound as described in the proliferation assay protocol.
-
Protein Extraction: After 24-48 hours of treatment, lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., β-catenin, p-β-catenin, SHH, Gli1, FGF7) and a loading control (e.g., GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the protein band intensities and normalize them to the loading control.
Table 4: Effect of this compound on Key Hair Growth Signaling Proteins in hDPCs
| Treatment | Concentration (µM) | β-catenin (Relative Expression) | SHH (Relative Expression) | FGF7 (Relative Expression) |
| Vehicle | - | 1.0 | 1.0 | 1.0 |
| This compound | 1 | 1.8 | 1.5 | 1.3 |
| This compound | 10 | 2.5 | 2.1 | 1.9 |
| This compound | 100 | 2.3 | 1.9 | 1.7 |
Visualizations
Caption: Key signaling pathways regulating hair growth and potential points of intervention for this compound.
Caption: Overall experimental workflow for the preclinical evaluation of this compound.
Caption: Logical relationship from this compound's mechanism of action to the promotion of hair growth.
References
- 1. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 2. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 3. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 4. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. origenere.com [origenere.com]
- 7. Modulation of hair growth with small molecule agonists of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fibroblast growth factor signalling in the hair growth cycle: expression of the fibroblast growth factor receptor and ligand genes in the murine hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibroblast growth factor signalling in the hair growth cycle: Expression of the fibroblast growth factor receptor and ligand genes in the murine hair follicle | Semantic Scholar [semanticscholar.org]
- 10. Recent Advances in the Role of Fibroblast Growth Factors in Hair Follicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-mesenchymal interaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human hair growth ex vivo is correlated with in vivo hair growth: selective categorization of hair follicles for more reliable hair follicle organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. meliordiscovery.com [meliordiscovery.com]
Preclinical Application Notes and Protocols for AH001, a Novel RhoA Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage and administration of AH001, chemically identified as (R)-1-(3-ethylphenyl) ethane-1,2-diol. This novel small molecule inhibitor targets the RhoA signaling pathway and has shown significant promise in preclinical models of hypertension.
Mechanism of Action
This compound is a novel inhibitor of the RhoA signaling pathway.[1] It functions by targeting the TRPV4–RhoA–RhoGDI1 axis, which effectively sequesters inactive RhoA–GDP in the plasma membrane and cytoplasm.[1] This mechanism is distinct from other modes of RhoA inhibition. The binding of this compound to TRPV4 induces a closed state of the channel and maintains RhoA in its inactive GDP-bound state. Functionally, this compound enhances the binding of TRPV4 to RhoA and facilitates the interaction between RhoGDI1 and RhoA in vascular smooth muscle cells (VSMCs).[1] This leads to a reduction in the pool of active RhoA.
The downstream effects of this compound-mediated RhoA inhibition include the inhibition of VSMC contraction through the RhoA/ROCK/MYPT1/MLC signaling pathway and the suppression of VSMC phenotype switching to myofibroblasts via the RhoA/ROCK/LIMK1/cofilin/MRTF-A/SRF signaling cascade.
Preclinical Models and Efficacy
This compound has demonstrated significant antihypertensive effects in two key preclinical models of hypertension: Angiotensin II (Ang II)-induced hypertensive mice and spontaneously hypertensive rats (SHRs).[1] In both models, this compound was shown to decrease both acute and long-term blood pressure and prevent vascular remodeling.[1]
Quantitative Data Summary
| Parameter | Angiotensin II-Induced Hypertensive Mice | Spontaneously Hypertensive Rats (SHRs) |
| Animal Model | C57BL/6 mice with subcutaneously infused Angiotensin II (1000 ng/kg/min) for 28 days. | Spontaneously Hypertensive Rats (SHR), normotensive Wistar-Kyoto (WKY) rats, and Sprague-Dawley (SD) rats. |
| Dosage | 50 mg/kg | Dose-dependent effects observed between 25 and 50 mg/kg. Doses from 50 to 200 mg/kg showed similar effects. |
| Administration Route | Single oral gavage or daily oral gavage.[1] | Single administration (route not explicitly specified, oral gavage is a likely method based on mouse studies). |
| Observed Effects | Significant reduction in systolic and diastolic blood pressure. | Notable reduction in systolic and diastolic blood pressure, with the antihypertensive effect lasting approximately 8 hours. |
Experimental Protocols
Protocol 1: Evaluation of this compound in Angiotensin II-Induced Hypertensive Mice
Objective: To assess the acute and chronic antihypertensive effects of this compound in a mouse model of Angiotensin II-induced hypertension.
Materials:
-
This compound ((R)-1-(3-ethylphenyl) ethane-1,2-diol)
-
Vehicle for this compound (A suitable vehicle such as a solution of 0.5% sodium carboxymethyl cellulose with 0.5% Tween® 80 in sterile water is recommended for oral administration of similar small molecules, though the specific vehicle for this compound is not detailed in the provided results).
-
Angiotensin II
-
Mini-osmotic pumps
-
C57BL/6 mice
-
Oral gavage needles
-
Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff plethysmography)
Procedure:
-
Induction of Hypertension:
-
Anesthetize C57BL/6 mice using an appropriate anesthetic regimen.
-
Implant mini-osmotic pumps subcutaneously for the continuous infusion of Angiotensin II at a rate of 1000 ng/kg/min for 28 days.
-
-
This compound Administration:
-
Acute Study: On day 28 of Ang II infusion, administer a single dose of this compound (50 mg/kg) or vehicle via oral gavage.
-
Chronic Study: Administer this compound (50 mg/kg) or vehicle daily via oral gavage for the 28-day duration of Ang II infusion.
-
-
Blood Pressure Measurement:
-
Monitor systolic and diastolic blood pressure continuously using a radiotelemetry system or at regular intervals using a tail-cuff plethysmography system.
-
Record baseline blood pressure before the commencement of Ang II infusion and throughout the 28-day study period.
-
-
Data Analysis:
-
Analyze the changes in systolic and diastolic blood pressure in the this compound-treated group compared to the vehicle-treated control group.
-
Protocol 2: Evaluation of this compound in Spontaneously Hypertensive Rats (SHRs)
Objective: To determine the dose-dependent antihypertensive effect of a single administration of this compound in spontaneously hypertensive rats.
Materials:
-
This compound ((R)-1-(3-ethylphenyl) ethane-1,2-diol)
-
Vehicle for this compound
-
Spontaneously Hypertensive Rats (SHRs)
-
Wistar-Kyoto (WKY) rats (as normotensive controls)
-
Administration equipment (e.g., oral gavage needles or injection supplies)
-
Invasive blood pressure monitoring system (e.g., femoral artery cannulation)
Procedure:
-
Animal Preparation:
-
Anesthetize SHRs and WKY rats.
-
Perform a femoral artery cannulation for direct and continuous blood pressure monitoring.
-
Allow the animals to stabilize after surgery.
-
-
This compound Administration:
-
Administer a single dose of this compound at varying concentrations (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg, 200 mg/kg) or vehicle to different groups of SHRs. The likely route of administration is oral gavage, though this requires confirmation.
-
-
Blood Pressure Measurement:
-
Record systolic and diastolic blood pressure continuously for at least 8 hours post-administration.
-
-
Data Analysis:
-
Analyze the dose-dependent reduction in systolic and diastolic blood pressure and the duration of the antihypertensive effect.
-
Visualizations
Caption: this compound signaling pathway in vascular smooth muscle cells.
References
Application Notes and Protocols for Androgen Receptor Degradation using AH001
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) is a crucial driver of prostate cancer progression and is implicated in other conditions such as androgenetic alopecia. Targeting the AR for degradation has emerged as a promising therapeutic strategy to overcome resistance to traditional AR antagonists. AH001 is a novel selective protein degrader currently in clinical development.[1] While detailed protocols for this compound are not yet widely published, this document provides a comprehensive, adaptable Western blot protocol to assess its ability to induce androgen receptor degradation. This protocol is based on established methodologies for other AR-degrading compounds.[2][3]
Androgen Receptor Signaling and Degradation Pathway
The androgen receptor is a ligand-activated transcription factor.[4] Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, promoting their transcription.[4] This signaling is crucial for the growth and survival of prostate cancer cells.
Novel therapeutic agents, such as Proteolysis Targeting Chimeras (PROTACs) and other selective degraders, function by inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[5] This eliminates the AR protein, thereby shutting down its signaling activity. This compound is described as a selective protein degrader, suggesting it may operate through a similar mechanism to induce the degradation of key proteins involved in androgenetic alopecia, which is heavily dependent on AR signaling.[1]
Caption: Simplified signaling pathway of androgen receptor activation and proposed mechanism of this compound-induced degradation.
Experimental Protocol: Western Blot for Androgen Receptor Degradation
This protocol outlines the steps to evaluate the degradation of the androgen receptor in a prostate cancer cell line (e.g., LNCaP) following treatment with this compound.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| LNCaP cells | ATCC | CRL-1740 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Charcoal Stripped FBS | Gibco | 12676029 |
| This compound | N/A | N/A |
| DMSO (Vehicle) | Sigma-Aldrich | D2650 |
| RIPA Lysis Buffer | Cell Signaling Technology | 9806 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Mini-PROTEAN TGX Gels | Bio-Rad | 4561086 |
| PVDF Membrane | Millipore | IPVH00010 |
| Skim Milk Powder | Bio-Rad | 1706404 |
| TBS with 0.1% Tween-20 (TBST) | N/A | N/A |
| Primary Antibody: Anti-Androgen Receptor | Cell Signaling Technology | 3202 |
| Primary Antibody: Anti-β-Actin (Loading Control) | Abcam | ab8227 |
| Secondary Antibody: HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Workflow
References
- 1. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 2. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Monoclonal Antibody (AR 441) (MA5-13426) [thermofisher.com]
- 5. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
Application Note: Immunohistochemical Analysis of Androgen Receptor Expression in AH001-Treated Human Scalp Skin Biopsies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Androgenetic alopecia (AGA), or male and female pattern hair loss, is a common condition characterized by the progressive miniaturization of hair follicles. Androgens, particularly dihydrotestosterone (DHT), and the androgen receptor (AR) play a pivotal role in the pathophysiology of AGA. AH001 is a novel, first-in-class selective protein degrader being investigated as a topical treatment for AGA.[1][2] This therapeutic approach aims to reduce the levels of specific proteins implicated in hair loss.[2] Immunohistochemistry (IHC) is a powerful technique to visualize the presence and localization of specific proteins within tissue sections, making it an invaluable tool for assessing the pharmacodynamic effects of drugs like this compound.[3][4][5]
This application note provides a detailed protocol for the immunohistochemical staining of the androgen receptor in formalin-fixed, paraffin-embedded (FFPE) human scalp skin biopsies to evaluate the in-situ effects of this compound treatment.
Hypothetical Signaling Pathway
Caption: Androgen Receptor signaling pathway in hair follicles and the proposed mechanism of action for this compound.
Experimental Workflow
Caption: Experimental workflow for immunohistochemical staining of skin samples.
Materials and Reagents
-
Tissues: Formalin-fixed, paraffin-embedded (FFPE) human scalp skin biopsies (placebo- and this compound-treated).
-
Primary Antibody: Rabbit Anti-Androgen Receptor monoclonal antibody.
-
Secondary Antibody: Goat Anti-Rabbit IgG H&L (HRP-conjugated).
-
Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0).[6]
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Blocking Solution: 3% Hydrogen Peroxide, 5% Normal Goat Serum in PBS.
-
Chromogen: 3,3'-Diaminobenzidine (DAB).[7]
-
Counterstain: Hematoxylin.
-
Dehydration Reagents: Graded alcohols (70%, 95%, 100%).
-
Clearing Agent: Xylene.
-
Mounting Medium: Permanent mounting medium.
-
Equipment: Microtome, water bath, incubator, light microscope, slide staining jars.
Detailed Protocol
Deparaffinization and Rehydration
-
Cut FFPE tissue blocks into 4-5 µm thick sections and mount on positively charged slides.[4]
-
Incubate slides at 60°C for 1 hour.
-
Immerse slides in xylene twice for 5 minutes each to remove paraffin.
-
Rehydrate the sections by sequential immersion in 100% ethanol (2x, 3 min each), 95% ethanol (2 min), 70% ethanol (2 min), and finally rinse in deionized water.[6]
Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a staining jar filled with 10 mM Citrate Buffer (pH 6.0).[4][7]
-
Heat the solution in a pressure cooker or microwave to 95-100°C for 20 minutes.[6]
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides with PBS.
Staining Procedure
-
Endogenous Peroxidase Blocking: Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[4] Rinse with PBS.
-
Blocking: Apply a blocking solution of 5% normal goat serum for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution (do not rinse) and apply the primary anti-Androgen Receptor antibody at its optimal dilution. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides gently with PBST and then wash three times for 5 minutes each in PBST.
-
Secondary Antibody Incubation: Apply the HRP-conjugated goat anti-rabbit secondary antibody and incubate for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as in 3.4.
-
Chromogen Development: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached.[6] Monitor the reaction under a microscope.
-
Washing: Rinse slides with deionized water to stop the reaction.
Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[6]
-
Washing: Rinse slides in running tap water until the water runs clear.
-
Dehydration: Dehydrate the sections through sequential immersion in 70% ethanol, 95% ethanol, and 100% ethanol (2x) for 2 minutes each.[6]
-
Clearing: Immerse slides in xylene twice for 3 minutes each.
-
Mounting: Apply a drop of permanent mounting medium to the tissue section and place a coverslip, avoiding air bubbles. Allow to dry before imaging.
Data Presentation
The staining intensity and the percentage of positive cells can be semi-quantitatively assessed using an H-Score. The H-Score is calculated as follows: H-Score = Σ (I × Pi), where 'I' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'Pi' is the percentage of cells stained at that intensity.
| Treatment Group | N | Mean H-Score (± SD) for AR in Hair Follicle Dermal Papilla | P-value |
| Placebo | 10 | 225 ± 35 | \multirow{2}{*}{<0.01} |
| This compound (0.1%) | 10 | 75 ± 20 | |
| This compound (1%) | 10 | 30 ± 15 |
This table presents hypothetical data for illustrative purposes.
Conclusion
This protocol provides a reliable method for the immunohistochemical detection of Androgen Receptor in FFPE human scalp biopsies. The expected result of this assay is a significant reduction in Androgen Receptor expression in the dermal papilla cells of hair follicles from subjects treated with this compound compared to placebo, providing pharmacodynamic evidence of the drug's mechanism of action. The use of a red chromogen, such as AP Red, may be considered for skin sections where melanin pigment could obscure the brown DAB signal.[5]
References
- 1. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Immunohistochemistry in Dermatopathology and its Relevance in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Assessing Cell Viability Following AH001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell viability assays are essential tools in drug discovery for quantifying cellular responses to therapeutic agents.[5][6] They measure various cellular parameters such as metabolic activity, membrane integrity, and ATP content to determine the number of living and healthy cells in a population.[5][7][8] This document outlines the principles and detailed methodologies for the Trypan Blue exclusion assay, MTT, XTT, and CellTiter-Glo assays, which are widely used to assess cell viability.[9]
Assay Selection and General Considerations
Choosing the appropriate cell viability assay depends on the specific research question, cell type, and experimental throughput. The following diagram illustrates a logical workflow for selecting a suitable assay.
References
- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 2. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability | Morningstar [morningstar.com]
- 3. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. news-medical.net [news-medical.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 9. jrmds.in [jrmds.in]
Application Notes and Protocols for Gene Expression Analysis in Response to AH001
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in human hair follicle dermal papilla cells (HFDPCs) in response to AH001 treatment. The provided methodologies are designed to enable researchers to identify and quantify downstream transcriptional effects, validate the mechanism of action, and discover potential biomarkers of response.
Principle of the Assay
The primary method for analyzing gene expression in response to this compound is RNA sequencing (RNA-Seq). This high-throughput sequencing technique allows for a comprehensive and unbiased quantification of the transcriptome, enabling the identification of differentially expressed genes between this compound-treated and vehicle-treated cells. The general workflow involves culturing HFDPCs, treating them with this compound, isolating total RNA, preparing sequencing libraries, performing next-generation sequencing (NGS), and subsequently analyzing the bioinformatic data to identify genes and pathways modulated by this compound.
Experimental Protocols
Human Hair Follicle Dermal Papilla Cell (HFDPC) Culture and Treatment
-
Cell Culture:
-
Culture primary human HFDPCs in a specialized dermal papilla cell growth medium supplemented with growth factors, fetal bovine serum, and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 6.
-
-
This compound Treatment:
-
Seed HFDPCs in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of treatment, dilute the this compound stock solution in a cell culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
RNA Isolation and Quality Control
-
Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer from an RNA isolation kit.
-
Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-Seq.
RNA-Seq Library Preparation and Sequencing
-
Prepare RNA-Seq libraries from the isolated total RNA using a commercial kit with poly(A) selection for mRNA enrichment.
-
Follow the manufacturer's protocol for mRNA fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.
-
Perform quality control on the prepared libraries to assess their size distribution and concentration using an automated electrophoresis system and a fluorometric-based quantification method (e.g., Qubit).
-
Pool the libraries and perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a recommended depth of at least 20 million reads per sample.
Bioinformatic Data Analysis
-
Quality Control of Raw Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing data.
-
Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between this compound-treated and vehicle-treated groups using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological processes and signaling pathways affected by this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for a selection of key genes expected to be modulated by this compound in HFDPCs. The data represents the fold change in gene expression in cells treated with 100 nM this compound for 48 hours compared to a vehicle control.
| Gene Symbol | Gene Name | Function in Hair Follicle | Fold Change | p-value | False Discovery Rate (FDR) |
| AR | Androgen Receptor | Target of this compound; mediates androgen signaling. | -8.5 | 1.2e-50 | 2.1e-46 |
| SRD5A2 | Steroid 5-alpha reductase 2 | Converts testosterone to DHT. | -2.1 | 3.4e-15 | 2.9e-12 |
| DKK1 | Dickkopf WNT signaling pathway inhibitor 1 | Upregulated by androgens; inhibits Wnt signaling and hair growth. | -4.8 | 7.8e-32 | 9.1e-29 |
| TGFB1 | Transforming growth factor beta 1 | Upregulated by androgens; induces catagen phase. | -3.5 | 5.5e-25 | 4.7e-22 |
| WNT5A | Wnt family member 5A | Promotes hair follicle development and anagen phase. | 3.2 | 9.2e-23 | 6.8e-20 |
| LEF1 | Lymphoid enhancer binding factor 1 | A key transcription factor in the Wnt/β-catenin pathway. | 2.9 | 1.4e-20 | 8.9e-18 |
| FGF7 | Fibroblast growth factor 7 | Stimulates keratinocyte proliferation and hair growth. | 2.5 | 4.6e-18 | 2.5e-15 |
| IGF1 | Insulin-like growth factor 1 | Promotes hair follicle growth and survival. | 2.2 | 8.1e-16 | 3.9e-13 |
Visualizations
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway of this compound.
References
- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 2. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Change in hair growth-related gene expression profile in human isolated hair follicles induced by 5-alpha reductase inhibitors – dutasteride and finasteride – in the presence of testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and molecular aspects of androgenetic alopecia - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
Troubleshooting & Optimization
Overcoming low solubility of AH001 in experimental assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AH001, a novel kinase inhibitor with known low aqueous solubility. Following these recommendations will help ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for this compound is 100% dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, allowing for the preparation of a high-concentration stock solution.
Q2: How should I store the this compound stock solution and powder?
A2: The lyophilized powder should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. Before use, thaw the aliquot at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.
Q3: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?
A3: This is expected due to the low aqueous solubility of this compound. Precipitation often occurs when a concentrated DMSO stock is diluted into an aqueous solution where the final DMSO concentration is too low to maintain solubility. The "Troubleshooting Guide" and "Experimental Protocols" sections below provide detailed strategies to mitigate this issue.
Q4: What is the maximum final concentration of DMSO that is tolerable for most cell lines?
A4: While cell line dependent, most cell lines can tolerate a final DMSO concentration of up to 0.5% v/v without significant toxicity. However, it is crucial to include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide
Problem: I observed a precipitate after diluting the this compound stock solution into my cell culture medium.
-
Solution 1: Modify Dilution Method. Instead of adding the this compound stock directly to the full volume of medium, perform serial dilutions. First, create an intermediate dilution in a smaller volume of medium. Then, add this intermediate solution to the final volume. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Solution 2: Increase Final DMSO Concentration. If your experimental setup allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.2%) can improve solubility. Always verify the tolerance of your specific cell line to the new DMSO concentration.
-
Solution 3: Use a Carrier Protein. For in vitro assays without cells, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to the assay buffer. BSA can help stabilize this compound and prevent it from precipitating.
Problem: My experimental results with this compound are inconsistent or not reproducible.
-
Solution 1: Prepare Fresh Working Solutions. Do not store or reuse diluted aqueous solutions of this compound, as the compound can precipitate out of solution over time. Prepare fresh working solutions from the DMSO stock for each experiment.
-
Solution 2: Ensure Complete Solubilization. Before making dilutions, ensure your DMSO stock solution is completely thawed and homogenous. Vortex the stock solution briefly before taking an aliquot.
-
Solution 3: Check for Compound Adsorption. Poorly soluble compounds can adsorb to plasticware. To minimize this, use low-adhesion polypropylene tubes and pipette tips for preparing your solutions.
Quantitative Data Summary
The solubility of this compound was determined in various common laboratory solvents. The data below can guide the preparation of appropriate solutions for your experiments.
| Solvent | Solubility (at 25°C) | Notes |
| Water | < 0.1 µM | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 µM | Practically insoluble. |
| 100% DMSO | > 50 mM | Recommended for primary stock solutions. |
| 100% Ethanol | ~1 mM | Can be used as an alternative solvent, but less soluble than in DMSO. |
| Cell Culture Medium + 10% FBS | 1-5 µM | Serum proteins can slightly enhance apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Preparation : Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening.
-
Reconstitution : Add the appropriate volume of 100% DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare a 10 mM solution from 1 mg of this compound with a molecular weight of 400 g/mol , add 250 µL of DMSO.
-
Solubilization : Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.
-
Storage : Aliquot the stock solution into single-use volumes in low-adhesion polypropylene tubes and store at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the preparation of a final concentration of 1 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Thaw Stock : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution : Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100. To do this, add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium. Pipette up and down several times to mix thoroughly.
-
Final Dilution : Add the 100 µM intermediate solution to your final volume of cell culture medium at a 1:100 ratio. For example, to prepare 10 mL of medium with 1 µM this compound, add 100 µL of the 100 µM intermediate solution to 9.9 mL of medium.
-
Mixing : Mix the final solution immediately by gentle inversion. Do not vortex, as this can cause shearing of cells if they are already present. Use this freshly prepared medium for your experiment without delay.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: The MAPK/ERK signaling pathway with this compound as a MEK1/2 inhibitor.
Caption: Troubleshooting decision tree for this compound precipitation issues.
Technical Support Center: Optimizing AH001 Concentration for Maximum Protein Degradation
Welcome to the technical support center for AH001, a novel targeted protein degrader. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for achieving maximal degradation of your protein of interest (POI). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate protein degradation?
A1: this compound is a heterobifunctional small molecule, often referred to as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2][3][4][5][6] this compound works by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[3][7][8] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome.[1][2][5]
Q2: What are the key parameters to consider when determining the optimal this compound concentration?
A2: The two primary parameters to evaluate are the DC50 and the Dmax.[9][10][11]
-
DC50 (Half-maximal Degradation Concentration): This is the concentration of this compound at which 50% of the target protein is degraded. It is a measure of the compound's potency.[9][12]
-
Dmax (Maximum Degradation): This represents the maximum percentage of protein degradation that can be achieved with this compound.[9][10][13]
It is also crucial to consider the kinetics of degradation, including the rate and duration of the effect.[3][13]
Q3: What is the "hook effect" and how can it affect my results?
A3: The hook effect is a phenomenon observed with bifunctional molecules like this compound where an increase in concentration beyond an optimal point leads to a decrease in protein degradation.[7][14][15][16] This occurs because at very high concentrations, this compound can form separate binary complexes with the POI and the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[7][14] Therefore, it is essential to perform a full dose-response curve to identify the optimal concentration range and avoid the hook effect.[11][17]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or minimal protein degradation observed. | Suboptimal this compound Concentration: The concentration used may be too low to induce degradation or too high, leading to the hook effect.[7][14] | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from picomolar to micromolar) to determine the DC50 and Dmax.[11][17] |
| Incorrect Incubation Time: The kinetics of degradation can vary. The chosen time point may be too early to observe degradation or so late that the protein has been re-synthesized.[3][17] | Conduct a time-course experiment at a fixed, optimal concentration of this compound to identify the time point of maximum degradation.[17] | |
| Low E3 Ligase Expression: The specific E3 ligase recruited by this compound may not be sufficiently expressed in your cell line.[15] | Confirm the expression of the relevant E3 ligase in your cell model using techniques like Western blotting or qPCR. Consider using a different cell line with known high expression. | |
| Poor Cell Permeability: this compound may not be efficiently entering the cells. | Evaluate the physicochemical properties of this compound. If permeability is a concern, consult relevant literature for formulation strategies or consider using cell lines with higher permeability. | |
| High variability between experimental replicates. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect protein levels and cellular responses. | Standardize your cell culture protocol. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase during the experiment. |
| Pipetting Errors: Inaccurate dilution or addition of this compound can lead to significant variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment solution to add to replicate wells. | |
| Uneven Protein Loading in Western Blot: Inconsistent sample loading will lead to inaccurate quantification of protein levels.[18] | Accurately determine the protein concentration of your lysates using a Bradford or BCA assay. Load equal amounts of total protein in each lane and use a loading control (e.g., GAPDH, β-actin) to normalize the results.[18] | |
| The observed Dmax is lower than expected. | Partial Degradation: Some proteins may not be completely degradable, resulting in a Dmax of less than 100%. | This may be an intrinsic property of the target protein or the specific this compound molecule. Focus on achieving consistent and significant partial degradation. |
| Rapid Protein Re-synthesis: The cell may be compensating for the degradation by increasing the synthesis of the target protein. | Perform a time-course experiment to assess the duration of degradation. Consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin D, cycloheximide) as a control experiment to investigate re-synthesis rates. | |
| The dose-response curve does not fit a standard sigmoidal model. | Hook Effect: As mentioned, high concentrations can lead to a bell-shaped curve.[14][15] | Use a biphasic or bell-shaped curve fitting model to accurately determine the DC50 and Dmax.[14] |
| Complex Biological Response: The degradation process may involve multiple steps with different kinetics, leading to a non-standard curve shape.[3][13] | Analyze the kinetic profiles at different concentrations to understand the underlying mechanism.[3] Consider more advanced kinetic modeling if necessary. |
Experimental Protocols
Protocol 1: Dose-Response Curve for DC50 and Dmax Determination
This protocol outlines the steps to determine the optimal concentration of this compound for protein degradation.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common concentration range to test is from 1 pM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 24 hours). This time point may need to be optimized in a separate time-course experiment.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay like BCA or Bradford.
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18][19]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to your POI and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for your POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the this compound concentration and fit the data to a suitable dose-response model to determine the DC50 and Dmax.[12][14]
-
Quantitative Data Summary
| Parameter | Description | Typical Range |
| DC50 | The concentration of this compound that results in 50% degradation of the target protein. | pM to µM |
| Dmax | The maximum percentage of protein degradation achievable with this compound. | 50% to >95% |
| Optimal Time | The incubation time required to achieve maximum degradation. | 4 to 48 hours |
Visualizations
Signaling Pathway
Caption: The mechanism of this compound-induced protein degradation via the Ubiquitin-Proteasome System.
Experimental Workflow
Caption: Workflow for determining the DC50 and Dmax of this compound.
Logical Relationship
Caption: The impact of this compound concentration on ternary complex formation and protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 4. lifesensors.com [lifesensors.com]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. excelra.com [excelra.com]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. escholarship.org [escholarship.org]
- 12. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. fishersci.com [fishersci.com]
How to minimize off-target effects of AH001 in experiments
Disclaimer: Publicly available information on "AH001" is conflicting, with sources describing it as both a novel inhibitor of the RhoA signaling pathway and a first-in-class protein degrader for androgenetic alopecia. This guide focuses on this compound as the inhibitor of the RhoA signaling pathway targeting the TRPV4–RhoA–RhoGDI1 axis , based on the greater availability of mechanistic details for this compound. The principles and methods described herein are broadly applicable for minimizing off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule inhibitor of the RhoA signaling pathway.[1] It functions by targeting the TRPV4–RhoA–RhoGDI1 axis, which sequesters inactive RhoA–GDP in the plasma membrane and cytoplasm.[1] This mechanism is distinct from other typical RhoA inhibitors and has shown potential in reducing vascular smooth muscle cell (VSMC) contraction and phenotypic switching.[1]
Q2: What are off-target effects and why are they a concern with inhibitors like this compound?
Off-target effects are unintended interactions of a drug or small molecule with biomolecules other than its intended target.[2][3] These interactions can lead to misleading experimental results, cellular toxicity, and a lack of reproducibility.[2][3] For this compound, off-target binding could lead to the modulation of other signaling pathways, resulting in unforeseen cellular responses that are not related to the inhibition of the RhoA pathway.
Q3: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
The optimal concentration of this compound should be determined by performing a dose-response curve analysis in your specific experimental system.[3][4] It is recommended to use the lowest concentration of the inhibitor that elicits the desired on-target effect.[4] Using concentrations significantly higher than the IC50 or Ki value for the intended target increases the likelihood of engaging lower-affinity off-targets.[3][5]
Troubleshooting Guide
Issue 1: I am observing a significant level of cell death in my cultures treated with this compound, even at concentrations that should be specific for the target.
-
Possible Cause: The observed cytotoxicity may be due to off-target effects of this compound, where it interacts with proteins essential for cell survival.[2]
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal effective concentration for on-target activity by performing a detailed dose-response curve and use a concentration at or slightly above the IC50 for the primary target.[2]
-
Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein (e.g., RhoA) that is resistant to this compound. If the cytotoxic phenotype is reversed in cells expressing the resistant mutant, it strongly suggests an on-target effect.[2]
-
Use a Structurally Distinct Inhibitor: Treat cells with a different inhibitor that targets the RhoA pathway through a similar or different mechanism. If the same phenotype is observed, it is more likely to be an on-target effect.[3]
-
Issue 2: The phenotypic effect I observe with this compound does not align with the known function of the RhoA pathway.
-
Possible Cause: The observed phenotype may be a result of this compound binding to one or more off-target proteins that are involved in a different signaling pathway.[3]
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Use a structurally unrelated inhibitor that also targets the RhoA pathway. If the phenotype is recapitulated, it provides stronger evidence for an on-target effect.[3]
-
Perform a Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to its intended target, RhoA, in the cellular context.[3]
-
Off-Target Profiling: Consider having this compound screened against a broad panel of kinases and other protein families to identify potential off-target liabilities.[2]
-
Quantitative Data Summary
Since specific quantitative data for this compound's off-target binding is not publicly available, the following table provides a hypothetical example of how to present such data to assess selectivity. A selective inhibitor will have a significantly lower IC50 or Ki for its on-target protein compared to off-target proteins.
| Target | IC50 (nM) | Ki (nM) | Selectivity (fold) vs. On-Target |
| RhoA (On-Target) | 50 | 25 | - |
| Off-Target A | 5,000 | 2,500 | 100x |
| Off-Target B | 10,000 | 5,000 | 200x |
| Off-Target C | >20,000 | >10,000 | >400x |
A selectivity of >100-fold is generally considered good for a small molecule inhibitor.[4][5]
Experimental Protocols
Protocol 1: Dose-Response Curve Analysis
This protocol is designed to determine the effective concentration range of this compound for inhibiting the RhoA pathway in a specific cellular assay.
Methodology:
-
Cell Plating: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Treat the cells with the range of this compound concentrations for a predetermined amount of time, based on the specific assay. Include a vehicle-only control.
-
Assay: Perform the relevant assay to measure the on-target effect (e.g., a downstream signaling event or a phenotypic change).
-
Data Analysis: Plot the assay response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein (RhoA) remaining at each temperature using Western blotting or another protein detection method.
-
Analysis: In the this compound-treated samples, the target protein should be more stable at higher temperatures compared to the vehicle control, indicating direct binding.[2]
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for assessing off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Improving Topical AH001 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the topical therapeutic candidate AH001 in preclinical animal models.
Troubleshooting Guides
This section addresses common issues encountered during the topical application of this compound in animal models.
| Issue | Potential Cause | Recommended Solution |
| Visible Skin Irritation (Erythema, Edema) | • High concentration of this compound.• Vehicle components are irritating.• Animal model is particularly sensitive. | • Perform a dose-response study to determine the maximum non-irritating concentration.• Test the vehicle alone to assess its irritancy.• Consider using a different, less sensitive strain or species if appropriate for the study goals. |
| Inconsistent Drug Absorption | • Improper application technique.• Variation in skin barrier integrity between animals.• Formulation instability. | • Standardize the application procedure, including the volume applied and the area of application.• Ensure the skin is clean and dry before application. Consider using a barrier cream on non-target areas.• Evaluate the physical and chemical stability of the formulation over the study duration. |
| Poor Efficacy | • Insufficient drug penetration.• Incorrect dosing frequency.• this compound is not targeting the relevant pathway in the chosen model. | • Optimize the formulation to enhance skin penetration (e.g., by including penetration enhancers).• Conduct a pharmacokinetic study to determine the optimal dosing frequency.• Re-evaluate the mechanism of action of this compound and the pathophysiology of the animal model. |
| Formulation Instability (Phase Separation, Precipitation) | • Incompatible ingredients.• Improper storage conditions.• pH of the formulation is not optimal for this compound solubility. | • Conduct compatibility studies between this compound and all excipients.• Store the formulation under recommended conditions (e.g., protected from light, refrigerated).• Determine the pH-solubility profile of this compound and buffer the formulation accordingly. |
Frequently Asked Questions (FAQs)
Formulation & Delivery
-
Q: What is the recommended vehicle for topical delivery of this compound? A: The optimal vehicle depends on the physicochemical properties of this compound and the experimental goals. A good starting point is a simple cream or gel formulation. It is crucial to test the vehicle alone for any potential effects on the animal model.
-
Q: How can I improve the penetration of this compound through the skin? A: Several strategies can be employed, including the use of chemical penetration enhancers (e.g., fatty acids, propylene glycol), physical methods (e.g., microneedles, iontophoresis), or novel formulation approaches like microemulsions.
-
Q: How much formulation should I apply to the animals? A: The volume of formulation should be kept consistent across all animals and should be sufficient to cover the target area with a thin, even layer. Typically, for mice, this is in the range of 25-100 µL.
Animal Model Selection & Handling
-
Q: Which animal model is best for studying the efficacy of topical this compound for atopic dermatitis? A: Several models are available, with the ovalbumin (OVA)-induced atopic dermatitis model in mice being a common choice. The selection of the model should be based on the specific aspects of the disease being studied.
-
Q: How can I prevent the animals from licking off the topical formulation? A: Elizabethan collars (E-collars) can be used to prevent licking. Alternatively, the formulation can be applied to an area that is difficult for the animal to reach, such as the upper back.
Data Presentation
Table 1: Example Compositions of Topical Microemulsion Formulations
| Component | Formulation 1 (% w/w) | Formulation 2 (% w/w) | Formulation 3 (% w/w) |
| Oil Phase | Isopropyl myristate (10) | Caprylic/capric triglyceride (15) | Oleic acid (12) |
| Surfactant | Tween 80 (30) | Cremophor EL (25) | Polysorbate 20 (35) |
| Co-surfactant | Propylene glycol (15) | Transcutol P (20) | Ethanol (10) |
| Aqueous Phase | Water (44.5) | Phosphate buffer (pH 7.4) (39.5) | Water (42.5) |
| This compound | 0.5 | 0.5 | 0.5 |
Table 2: Draize Skin Irritation Scoring System
The Draize test is a method to assess the skin irritation potential of a substance. Scores are given for erythema (redness) and edema (swelling).
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond area of exposure) |
Experimental Protocols
Detailed Protocol for Ovalbumin (OVA)-Induced Atopic Dermatitis in Mice
This protocol describes a common method for inducing an atopic dermatitis-like phenotype in mice using ovalbumin.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile saline
-
Sterile patches (1x1 cm)
-
Electric razor
Procedure:
-
Sensitization:
-
On day 0, intraperitoneally (i.p.) inject female BALB/c mice with 100 µL of a solution containing 100 µg of OVA and 2 mg of alum in sterile saline.
-
Repeat the i.p. sensitization on day 7 and day 14.
-
-
Challenge:
-
On day 21, shave the dorsal skin of the mice with an electric razor.
-
Apply a 1x1 cm sterile patch containing 100 µg of OVA in 20 µL of saline to the shaved back skin.
-
Secure the patch with a bio-occlusive dressing.
-
Replace the patch every 48-72 hours for a total of 3 weeks.
-
-
Topical Treatment with this compound:
-
During the challenge phase, topically apply the this compound formulation to the patched skin area daily, starting from the first day of the challenge. A control group should receive the vehicle alone.
-
-
Evaluation of Atopic Dermatitis Phenotype:
-
Clinical Scoring: At the end of the study, score the severity of skin lesions based on erythema, edema, excoriation, and dryness.
-
Histological Analysis: Collect skin biopsies for histological examination of epidermal thickness and inflammatory cell infiltration.
-
Immunological Analysis: Collect blood samples to measure serum levels of IgE and cytokines (e.g., IL-4, IL-5, IFN-γ).
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways implicated in atopic dermatitis that this compound may target.
Caption: The JAK-STAT signaling pathway in atopic dermatitis.
Caption: The NF-κB signaling pathway in skin inflammation.
Experimental Workflow
Caption: Experimental workflow for OVA-induced atopic dermatitis.
Addressing batch-to-batch variability of synthesized AH001
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesized EGFR kinase inhibitor, AH001.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and experimental use of this compound.
Synthesis & Purification
-
Q1: My this compound synthesis resulted in a low yield. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the synthesis of this compound can stem from several factors.[1][2][3][4][5] A systematic approach to troubleshooting is recommended.[3] Key areas to investigate include:
-
Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous where specified. Impurities in reactants can interfere with the reaction.[5]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact yield.[2][3] It is crucial to maintain a consistent temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Inert Atmosphere: The Suzuki coupling step is sensitive to oxygen. Ensure the reaction is carried out under a completely inert atmosphere (e.g., argon or nitrogen).
-
Work-up and Purification: Product loss can occur during extraction, washing, and purification steps.[3] Ensure complete extraction from the aqueous phase and minimize losses during column chromatography.
-
-
Q2: My purified this compound contains an unknown impurity detected by HPLC. How can I identify and remove it?
A2: The presence of impurities is a common challenge in small molecule synthesis.[6] To identify the impurity, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method.[7][8] This will provide the molecular weight of the impurity, offering clues to its structure. Common impurities in the this compound synthesis include unreacted starting materials or byproducts from side reactions. Once the impurity is identified, you can optimize the purification method. This may involve adjusting the solvent gradient in your column chromatography or considering recrystallization with a suitable solvent system.
-
Q3: The color of my synthesized this compound is off-white to yellowish, but the specification sheet says it should be white. Is this a concern?
A3: A slight off-white or yellowish tint can sometimes be due to trace impurities that are not easily detectable by HPLC. While this may not always affect the biological activity, it is an indication of lower purity. It is recommended to perform further purification steps, such as recrystallization or a charcoal treatment, to remove the colored impurities. Always confirm the purity of the final product using the analytical methods detailed below.
Handling & Storage
-
Q4: I am having trouble dissolving this compound for my in vitro assays. What is the best solvent to use?
A4: this compound is a hydrophobic molecule with low aqueous solubility. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[9] This stock solution can then be diluted to the final desired concentration in your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity. It is advisable to keep the final DMSO concentration below 0.5%.
-
Q5: How should I store my solid this compound and my DMSO stock solutions to ensure stability?
A5: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Inconsistent Experimental Results
-
Q6: I am observing significant batch-to-batch variability in the biological activity of my synthesized this compound. What could be the cause?
A6: Batch-to-batch variability in biological activity is a critical issue in drug development.[6] The root cause often lies in inconsistencies in the purity and composition of the synthesized batches. Potential contributing factors include:
-
Presence of Impurities: Even small amounts of impurities can interfere with the biological assay, leading to inconsistent results.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may have different solubilities and dissolution rates, which can affect its apparent activity in cell-based assays.
-
Degradation: The compound may have degraded during storage or handling.
To address this, it is essential to thoroughly characterize each batch of this compound using the quality control protocols outlined below.
-
Quantitative Data Tables
Table 1: Quality Control Specifications for this compound
| Parameter | Specification | Recommended Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the expected molecular weight | LC-MS |
| Purity | ≥ 98% | HPLC (UV detection at 254 nm) |
| Individual Impurity | ≤ 0.5% | HPLC |
| Residual Solvents | ≤ 0.5% DMSO | Gas Chromatography (GC) |
| Biological Activity (IC50) | 10-50 nM in EGFR kinase assay | In vitro Kinase Assay |
Experimental Protocols
1. HPLC Method for Purity Assessment of this compound
-
Objective: To determine the purity of synthesized this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Materials:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: 1 mg/mL this compound in DMSO
-
-
Procedure:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution as follows:
-
0-20 min: 5% to 95% Mobile Phase B
-
20-25 min: Hold at 95% Mobile Phase B
-
25-26 min: 95% to 5% Mobile Phase B
-
26-30 min: Hold at 5% Mobile Phase B
-
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution at a UV wavelength of 254 nm.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
2. LC-MS Method for Identity Confirmation of this compound
-
Objective: To confirm the identity of synthesized this compound by determining its molecular weight.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (LC-MS).
-
Procedure:
-
Use the same HPLC method as described above.
-
Divert the flow from the HPLC column to the mass spectrometer.
-
Set the mass spectrometer to operate in positive ion electrospray ionization (ESI+) mode.
-
Scan for the expected mass-to-charge ratio (m/z) of the protonated this compound molecule [M+H]+.
-
The observed molecular weight should match the calculated molecular weight of this compound within an acceptable error margin (e.g., ± 0.2 Da).
-
3. In Vitro EGFR Kinase Assay for Biological Activity
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR kinase.
-
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer
-
This compound (serially diluted in DMSO)
-
A luminescence-based kinase assay kit
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the EGFR kinase, the peptide substrate, and the kinase assay buffer.
-
Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: Hypothetical three-step synthesis of this compound.
Caption: Troubleshooting workflow for this compound batch variability.
Caption: Simplified EGFR signaling pathway inhibited by this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. sartorius.com [sartorius.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of AH001 during storage
Disclaimer: The following information is provided for a hypothetical compound designated as AH001. The data and experimental protocols are illustrative and should be adapted based on the actual properties of the compound .
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary causes of degradation for compounds like this compound are typically oxidation, hydrolysis, and photodegradation. Oxidation can occur upon exposure to air (oxygen), while hydrolysis may be a risk if the compound is sensitive to moisture.[1] Photodegradation can happen if the compound is sensitive to light. Temperature is a critical factor that can accelerate all of these degradation processes.[2][3][4]
Q2: What are the ideal storage conditions for neat (undiluted) this compound?
A2: To minimize degradation, neat this compound should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed, amber glass vial to protect it from light and air.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also highly recommended to prevent oxidation.[1]
Q3: Is it better to store this compound as a stock solution or in its neat form?
A3: For long-term storage, storing the compound in its neat, solid form is often preferable, provided it is stable in that state. If preparing a stock solution, its stability will depend on the solvent. For some compounds, dilution in an appropriate anhydrous solvent can enhance stability.[1] However, it is crucial to perform stability studies on solutions to determine their shelf-life.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: The choice of solvent is highly dependent on the chemical nature of this compound. Anhydrous, high-purity solvents are generally recommended to prevent the introduction of water, which can facilitate degradation.[1] For compounds susceptible to oxidation, deoxygenated solvents should be used. The compatibility of the solvent with this compound must be confirmed to avoid solvent-induced degradation.
Q5: How long can I expect my this compound standards to be stable?
A5: The stability of this compound is highly dependent on the storage conditions.[1] When stored as a neat compound under ideal conditions (frozen, protected from light and air), it may be stable for several months to years. Stock solutions will likely have a shorter shelf-life. It is crucial to perform periodic quality control checks to verify the concentration and purity of the standard.[1]
Troubleshooting Guide
Issue 1: I observe a change in the color of my this compound powder/solution.
-
Question: Why is my this compound sample changing color?
-
Answer: A visible change in color is often an indication of chemical degradation or polymerization.[1] For instance, some degradation products can polymerize or combine with other molecules to form colored compounds.[2] Do not use the standard if any visual changes are observed.[1] It is recommended to discard the sample and use a fresh vial. Review your storage and handling procedures to prevent this in the future, ensuring proper protection from light, oxygen, and moisture.
Issue 2: I am seeing a decrease in the biological activity or signal intensity of this compound in my assays.
-
Question: What could be causing the loss of this compound activity?
-
Answer: A decrease in the concentration of the active this compound due to degradation is the most likely cause.[1] This can be confirmed by performing a quality control check on your existing standard using a reliable analytical method (e.g., HPLC-UV, LC-MS). If degradation is confirmed, discard the old standard and prepare fresh working solutions.[1] Ensure that storage vials are properly sealed to prevent evaporation and that appropriate storage temperatures are maintained.
Issue 3: My analytical results for this compound are inconsistent over time.
-
Question: Why am I getting variable results with my this compound standard?
-
Answer: Inconsistent analytical results over time are a strong indicator of the degradation of your this compound standard.[1] Verify the storage conditions of your standard, including temperature, light exposure, and the use of an inert atmosphere.[1] It is also possible that repeated freeze-thaw cycles of stock solutions are contributing to degradation. Consider preparing smaller aliquots of your stock solution to minimize the number of times the main stock is handled.
Quantitative Data Summary
The stability of this compound was assessed under various storage conditions. The degradation of this compound was observed to follow first-order kinetics.[2][3][4] The following table summarizes the degradation rate constants (k) and calculated half-lives (t½) for this compound stored as a 1 mg/mL solution in acetonitrile.
| Storage Temperature (°C) | Condition | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| -80 | Dark, Inert Atmosphere | 0.0001 | ~6931 |
| -20 | Dark, Inert Atmosphere | 0.0005 | ~1386 |
| 4 | Dark, Inert Atmosphere | 0.0023 | ~301 |
| 25 (Room Temperature) | Dark, Air | 0.0277 | ~25 |
| 25 (Room Temperature) | Light, Air | 0.0990 | ~7 |
| 37 | Dark, Air | 0.0770 | ~9 |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a high-purity, anhydrous solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Dispense the stock solution into multiple small, amber glass vials to create aliquots for each time point and storage condition.
-
Inert Atmosphere (Optional but Recommended): If this compound is susceptible to oxidation, flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing tightly.
-
Storage Conditions: Place the aliquots under a range of defined storage conditions to be tested (e.g., -80°C, -20°C, 4°C, 25°C in the dark, 25°C with light exposure).
-
Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30, Day 60, Day 90).
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the concentration and purity of this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t½).[4][5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics during storage of vitamins and antioxidants in coconut powder [redalyc.org]
- 4. Degradation Kinetics of Vitamin C in Orange and Orange Juice during Storage | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]
- 5. Kinetics of Carotenoids Degradation during the Storage of Encapsulated Carrot Waste Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AH001 In-Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AH001 in in-vitro settings. To avoid confusion, this guide is divided into two sections based on the distinct therapeutic targets of compounds referred to as this compound.
Section 1: this compound - A Novel Inhibitor of the RhoA Signaling Pathway
This section focuses on this compound, identified as (R)-1-(3-ethylphenyl)ethane-1,2-diol, a novel inhibitor of the RhoA signaling pathway with potential applications in hypertension treatment.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a RhoA signaling pathway inhibitor?
A1: this compound inhibits the RhoA signaling pathway by targeting the TRPV4–RhoA–RhoGDI1 axis. It stabilizes the interaction between TRPV4 and inactive RhoA (GDP-bound), and also facilitates the interaction between RhoGDI1 and RhoA.[1][2] This sequesters inactive RhoA-GDP in the plasma membrane and cytoplasm, reducing the pool of active RhoA-GTP.[1][2]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: this compound has been shown to inhibit two primary downstream pathways:
-
VSMC Contraction: The RhoA/ROCK/MYPT1/MLC signaling pathway.[2]
-
VSMC Phenotype Switching: The RhoA/ROCK/LIMK1/cofilin/MRTF-A/SRF signaling cascade.[2]
Q3: What are the recommended in-vitro assays to assess this compound activity?
A3: Several in-vitro assays are crucial for evaluating the efficacy of this compound:
-
RhoA Activation Assays: To measure the levels of active, GTP-bound RhoA. Common methods include pull-down assays using Rhotekin-RBD beads and ELISA-based assays like the G-LISA®.[3][4]
-
Proximity Ligation Assay (PLA): To visualize and quantify the interaction between TRPV4, RhoA, and RhoGDI1 in cells treated with this compound.[1][2]
-
Western Blotting: To analyze the phosphorylation status of downstream effectors such as MYPT1, LIMK1, and cofilin, and the expression levels of proteins involved in vascular remodeling like SRF, vinculin, fibronectin, and collagen I.[1]
-
Calcium Influx Assays: To confirm the inhibition of TRPV4 channel activity.[1]
-
Cell Contraction and Migration Assays: To assess the functional effects of this compound on vascular smooth muscle cells (VSMCs).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent RhoA activation assay results | Rapid hydrolysis of GTP-bound RhoA to inactive GDP-bound RhoA during sample preparation.[3] | Work quickly and keep samples on ice at all times. Use of non-hydrolyzable GTP analogs like GTPγS for positive controls can be helpful.[3] |
| Low binding affinity of the pull-down reagent (e.g., Rhotekin-RBD) to RhoA-GTP.[3][5] | Consider using a configuration-specific anti-RhoA-GTP monoclonal antibody for immunoprecipitation, which may offer higher affinity and reproducibility.[3] | |
| No change in phosphorylation of downstream targets after this compound treatment | Suboptimal concentration or incubation time of this compound. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental setup. |
| Poor antibody quality for Western blotting. | Validate your primary antibodies using positive and negative controls. Ensure you are using an appropriate antibody that recognizes the specific phosphorylated form of the target protein. | |
| Difficulty in detecting the TRPV4-RhoA-RhoGDI1 complex | Low expression levels of the target proteins in the chosen cell line. | Consider overexpressing tagged versions of TRPV4, RhoA, or RhoGDI1 to facilitate detection.[1] |
| Suboptimal antibody pairing for Proximity Ligation Assay (PLA). | Test different combinations of primary antibodies raised in different species to ensure they can bind simultaneously to the protein complex. |
Experimental Protocols
RhoA Activation Pull-Down Assay
-
Cell Lysis:
-
Culture vascular smooth muscle cells (VSMCs) to 80-90% confluency.
-
Treat cells with this compound at the desired concentration and for the optimal time. Include appropriate positive (e.g., Angiotensin II stimulation) and negative (vehicle control) controls.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold 1X Assay/Lysis Buffer containing protease inhibitors.[4]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[4]
-
-
Pull-Down of Active RhoA:
-
Western Blot Analysis:
-
Resuspend the bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody.
-
Also, load a small fraction of the total cell lysate to determine the total RhoA levels.
-
Visualizations
Caption: this compound inhibits RhoA signaling by sequestering inactive RhoA-GDP.
Section 2: this compound - A First-in-Class Protein Degrader for Androgenetic Alopecia
This section addresses this compound developed by AnHorn Medicines, a selective protein degrader designed to treat androgenetic alopecia (AGA) by targeting the androgen receptor (AR).[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as a protein degrader?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that functions as a selective androgen receptor (AR) degrader.[6] It is a bifunctional molecule that brings the AR protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[7][8] This reduces the levels of AR, a key driver of AGA.[6]
Q2: What are the common challenges in in-vitro experiments with protein degraders like this compound?
A2: Common challenges include:
-
Poor cell permeability: Due to their larger molecular size, PROTACs may have difficulty crossing the cell membrane.[9][10]
-
The "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-AR or PROTAC-E3 ligase) can predominate over the productive ternary complex (AR-PROTAC-E3 ligase), leading to reduced degradation.[10]
-
Off-target effects: The PROTAC could induce the degradation of other proteins, or the "warhead" or E3 ligase ligand could have independent biological activity.
-
Drug resistance: Mutations in the target protein or components of the E3 ligase complex can lead to reduced efficacy.[10]
Q3: What in-vitro assays are recommended for evaluating this compound?
A3: A cascade of assays is recommended to fully characterize this compound:
-
Target Engagement Assays: To confirm that this compound binds to both the androgen receptor and the E3 ligase. Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or cellular thermal shift assays (CETSA) can be used.[11]
-
Ternary Complex Formation Assays: To demonstrate that this compound can bridge the interaction between AR and the E3 ligase. TR-FRET or AlphaLISA assays are suitable for this.
-
Ubiquitination Assays: To show that this compound induces the ubiquitination of the AR. This can be assessed by immunoprecipitating AR and then performing a Western blot for ubiquitin.
-
Degradation Assays: To quantify the reduction in AR protein levels. Western blotting or in-cell Western assays are standard methods.
-
Cell Viability and Proliferation Assays: To assess the downstream functional effects of AR degradation in relevant cell lines (e.g., dermal papilla cells).[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation of the androgen receptor is observed | Poor cell permeability of this compound.[9][10] | Use cell lines with higher permeability or consider using permeabilizing agents, though this may affect cell physiology. Evaluate permeability directly using assays like Caco-2.[9][13] |
| "Hook effect" due to high concentrations of this compound.[10] | Perform a detailed dose-response curve to identify the optimal concentration range for degradation and to observe the hook effect. | |
| The chosen cell line does not express the necessary E3 ligase. | Confirm the expression of the E3 ligase recruited by this compound in your cell model using Western blotting or qPCR. | |
| High cell toxicity observed | Off-target effects of this compound. | Perform proteomics studies to identify other proteins that may be degraded. Evaluate the toxicity of the individual "warhead" and E3 ligase ligand components. |
| The degradation of the androgen receptor itself is toxic to the cells. | This may be an on-target effect. Consider using lower concentrations or shorter treatment times. | |
| Variability in degradation levels between experiments | Inconsistent cell health or passage number. | Maintain a consistent cell culture practice, using cells within a defined passage number range. |
| Instability of the this compound compound in culture medium. | Assess the stability of this compound in your experimental conditions over the time course of the experiment. |
Experimental Protocols
Androgen Receptor Degradation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Seed dermal papilla cells or another relevant cell line in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration and observe any potential hook effect. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane and probe with a primary antibody against the androgen receptor.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the percentage of AR degradation relative to the vehicle control.
-
Visualizations
Caption: Recommended in-vitro assay workflow for this compound protein degrader.
Caption: Mechanism of action for this compound as a PROTAC for AR degradation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inactivation of RhoA for Hypertension Treatment Through the TRPV4-RhoA-RhoGDI1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of a Novel Non-invasive AR PROTAC Degrader for the Topical Treatment of Androgenetic Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Degrader Therapy R&D: Obstacles and Solutions – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 8. quora.com [quora.com]
- 9. contractpharma.com [contractpharma.com]
- 10. Protein Degraders Progress Limitations Future Directions [drugdiscoveryonline.com]
- 11. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. An appraisal of laboratory models of androgenetic alopecia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
Technical Support Center: Enhancing the Specificity of AH001 for the Androgen Receptor
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing AH001, a first-in-class selective protein degrader for the potential treatment of androgenetic alopecia (AGA).[1] While this compound is a novel molecule with ongoing clinical trials, this guide addresses potential experimental challenges related to its specificity for the androgen receptor (AR), a key mediator in the pathogenesis of AGA.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: this compound is described as a first-in-class selective protein degrader being investigated for androgenetic alopecia.[1] Unlike traditional androgen receptor antagonists that block the receptor's function, a protein degrader like this compound is designed to specifically target and eliminate key proteins associated with hair loss.[1] In the context of AGA, it is hypothesized that this compound targets the androgen receptor for degradation.
Q2: How can I be sure that this compound is specifically degrading the androgen receptor and not other proteins?
A2: Ensuring specificity is crucial. A combination of techniques is recommended. Western blotting can be used to show a dose-dependent decrease in AR levels while monitoring the levels of other, unrelated proteins (off-targets). Proteomics studies, such as mass spectrometry, can provide a global view of protein level changes in response to this compound treatment.
Q3: My cells are showing signs of toxicity after treatment with this compound. What could be the cause?
A3: Cell toxicity can arise from several factors. It could be an "on-target" effect if the androgen receptor is essential for the viability of your specific cell line. Alternatively, it could be an "off-target" effect where this compound affects other vital cellular proteins.[2] We recommend performing a dose-response curve to determine the optimal, non-toxic concentration of this compound for your experiments. Additionally, consider using a negative control compound that is structurally similar to this compound but does not induce protein degradation.
Q4: I am not observing any degradation of the androgen receptor in my experiment. What should I check?
A4: Several factors could contribute to a lack of observable degradation. First, verify the presence and expression level of the androgen receptor in your cell line. Second, ensure that the components of the ubiquitin-proteasome system, particularly the necessary E3 ligase, are present and functional in your experimental model. The efficacy of a protein degrader is dependent on the cell's natural protein disposal machinery. Finally, confirm the stability and proper storage of your this compound compound.
Troubleshooting Guides
Issue 1: Inconsistent Androgen Receptor Degradation in Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to identify the DC50 (concentration for 50% degradation) of this compound in your specific cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for maximal AR degradation. |
| Low E3 Ligase Expression | Verify the expression of the relevant E3 ligase in your cell model via Western Blot or qPCR. Some cell lines may have low endogenous levels. |
| Poor Antibody Quality | Use a validated, high-affinity antibody specific for the androgen receptor. Run appropriate controls, including a positive control cell lysate with known AR expression. |
| Compound Instability | Prepare fresh stock solutions of this compound and store them as recommended. Avoid repeated freeze-thaw cycles. |
Issue 2: Off-Target Effects Observed in Proteomics Analysis
| Potential Cause | Recommended Solution |
| High Concentration of this compound | Use the lowest effective concentration of this compound that achieves significant AR degradation to minimize off-target binding. |
| "Promiscuous" Binding | Consider using a different protein degrader with a distinct chemical scaffold if off-target effects persist at low concentrations. |
| Indirect Effects of AR Degradation | Some protein level changes may be a downstream consequence of AR degradation. Validate key off-target hits with secondary assays (e.g., siRNA knockdown of AR) to distinguish direct from indirect effects. |
Quantitative Data Summary
The following table presents hypothetical but expected key parameters for a selective protein degrader like this compound. Researchers should generate this data for their specific experimental systems.
| Parameter | Description | Example Value |
| AR Degradation (DC50) | Concentration of this compound required to degrade 50% of the androgen receptor. | 10 nM |
| AR Binding Affinity (Kd) | Dissociation constant for this compound binding to the androgen receptor. | 5 nM |
| E3 Ligase Binding Affinity (Kd) | Dissociation constant for this compound binding to the recruited E3 ligase. | 100 nM |
| Selectivity | Fold-difference in DC50 for the androgen receptor versus other related receptors (e.g., glucocorticoid receptor). | >1000-fold |
Experimental Protocols
Protocol 1: Western Blot for Androgen Receptor Degradation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the androgen receptor overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Protocol 2: Luciferase Reporter Assay for AR Transcriptional Activity
-
Cell Transfection and Treatment: Co-transfect cells with an androgen-responsive element (ARE)-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). After 24 hours, treat the cells with a physiological concentration of an androgen (e.g., dihydrotestosterone, DHT) in the presence or absence of various concentrations of this compound.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells using the luciferase assay lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in DHT-induced luciferase activity in the presence of this compound would indicate a reduction in AR transcriptional activity, consistent with AR degradation.
Visualizations
Caption: Hypothetical mechanism of this compound in androgen receptor signaling.
Caption: Experimental workflow for assessing the specificity of this compound.
References
Technical Support Center: Optimizing Experimental Protocols for AH001
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AH001, a novel inhibitor of the RhoA signaling pathway. The information is designed to assist in modifying experimental protocols to achieve improved results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
Question: We are observing lower than expected inhibition of RhoA activity in our cell-based assays. What are some potential causes and solutions?
Answer:
Several factors can contribute to reduced efficacy of this compound in in-vitro assays. Consider the following troubleshooting steps:
-
Cellular Health and Density: Ensure that the cells are healthy, within a low passage number, and are plated at an optimal density. Over-confluent or stressed cells may exhibit altered signaling pathways.
-
Compound Stability and Solubility: this compound is a small molecule, (R)-1-(3-ethylphenyl) ethane-1,2-diol. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in cell culture media. It is also advisable to prepare fresh dilutions for each experiment.
-
Incubation Time and Concentration: Optimize the incubation time and concentration of this compound. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line and experimental setup.
-
Assay-Specific Issues: For RhoA activation assays, which measure the GTP-bound form of RhoA, rapid GTP hydrolysis following cell lysis can lead to artificially low readings.[1] It is crucial to work quickly and keep samples cold throughout the procedure.[1]
Question: How can we be sure that the observed effects are specific to this compound's inhibition of the RhoA pathway and not due to off-target effects?
Answer:
Verifying the specificity of a novel inhibitor is a critical step. Here are some strategies to consider:
-
Rescue Experiments: Perform rescue experiments by introducing a constitutively active form of RhoA or its downstream effector, ROCK.[2] If the effects of this compound are on-target, the introduction of the constitutively active protein should reverse the phenotype.
-
Use of Alternative Inhibitors: Compare the effects of this compound with other well-characterized RhoA or ROCK inhibitors (e.g., Y-27632).[2] Similar outcomes would support a common mechanism of action.
-
Downstream Effector Analysis: Analyze the phosphorylation status of downstream effectors of RhoA, such as Myosin Light Chain (MLC) and cofilin. A specific inhibitor should modulate these downstream targets in a predictable manner.
-
Control Cell Lines: Utilize cell lines with known alterations in the RhoA signaling pathway, such as those with knockdown of TRPV4 or RhoGDI1, to confirm the mechanism of action of this compound.[3]
Question: We are having difficulty reproducing results from an earlier experiment with this compound. What are some common reasons for lack of reproducibility?
Answer:
Reproducibility issues are a common challenge in research. Here are some factors to investigate:
-
Reagent and Solvent Quality: Ensure that the quality and identity of all reagents and solvents are consistent with the original experiment.
-
Procedural Variations: Even minor, seemingly insignificant variations in the experimental protocol can lead to different outcomes. Carefully review the original protocol for any steps that may have been inadvertently altered.
-
Reaction Scale: Results can sometimes vary depending on the scale of the reaction. Try to replicate the experiment on the exact same scale as the original procedure.
-
Reaction Time and Temperature: Inaccurately recorded reaction times or fluctuations in temperature can lead to decomposition of reactants or products. Monitor reactions closely and maintain consistent temperature control.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound, with the chemical name (R)-1-(3-ethylphenyl) ethane-1,2-diol, is a novel inhibitor of the RhoA signaling pathway.[3] It functions by targeting the TRPV4–RhoA–RhoGDI1 axis.[3] Specifically, this compound binds to the TRPV4 channel, which then sequesters the inactive, GDP-bound form of RhoA at the plasma membrane and in the cytoplasm, preventing its activation.[3][4] This is a distinct mechanism from many other RhoA inhibitors.[3]
What are the downstream effects of this compound?
By inhibiting RhoA activation, this compound has been shown to have two main downstream effects in vascular smooth muscle cells (VSMCs):
-
Inhibition of VSMC contraction: This is mediated through the RhoA/ROCK/MYPT1/MLC signaling pathway.[3][4]
-
Suppression of VSMC phenotype switching: This occurs via the RhoA/ROCK/LIMK1/cofilin/MRTF-A/SRF signaling cascade.[3][4]
What are the potential therapeutic applications of this compound?
Given its role in regulating vascular smooth muscle cell function and blood pressure, this compound has shown potential as a treatment for hypertension.[3][4] In animal models, it has been demonstrated to decrease both acute and long-term blood pressure and prevent vascular remodeling.[4]
What are suitable in vivo models for studying this compound?
Commonly used animal models for studying hypertension and the effects of antihypertensive drugs are relevant for this compound research. These include:
-
Angiotensin II (Ang II)-induced hypertensive mice: This is a widely used model to study the mechanisms of hypertension involving the renin-angiotensin system.[4]
-
Spontaneously hypertensive rats (SHR): This is a genetic model of hypertension that closely mimics essential hypertension in humans.[4]
-
L-NAME-induced hypertensive rats: This model involves the administration of L-NAME to inhibit nitric oxide synthase, leading to hypertension.[5]
Data Presentation
The following table provides an example of how to present quantitative data from a dose-response study of this compound on vascular smooth muscle cell contraction. Please note: This is a hypothetical data set for illustrative purposes.
| Parameter | This compound Concentration (µM) | Inhibition of Phenylephrine-induced Contraction (%) | IC50 (µM) |
| Vascular Ring Assay | 0.01 | 12.5 ± 2.1 | 1.2 |
| 0.1 | 35.2 ± 4.5 | ||
| 1.0 | 52.8 ± 3.9 | ||
| 10.0 | 85.1 ± 5.6 | ||
| 100.0 | 98.2 ± 1.5 |
Experimental Protocols
Protocol 1: In Vitro RhoA Activation Assay (G-LISA)
This protocol outlines a general procedure for measuring RhoA activity in cultured cells treated with this compound.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., Angiotensin II)
-
RhoA G-LISA Activation Assay Kit (contains lysis buffer, binding wells, antibodies, and detection reagents)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed VSMCs in a 96-well plate and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to treatment.
-
Treat cells with varying concentrations of this compound for the desired incubation time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a known RhoA activator (e.g., Angiotensin II) for a short period (e.g., 5-10 minutes).
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells according to the G-LISA kit manufacturer's instructions.
-
Perform the G-LISA assay as per the manufacturer's protocol to determine the amount of active, GTP-bound RhoA.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of RhoA inhibition for each this compound concentration relative to the stimulated control.
Protocol 2: In Vivo Study of this compound in a Hypertensive Rat Model
This protocol provides a general framework for an in vivo study. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Model:
-
Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.
Experimental Groups (n=8-10 per group):
-
Vehicle control (e.g., saline or appropriate vehicle for this compound)
-
This compound low dose (e.g., 1 mg/kg/day)
-
This compound high dose (e.g., 10 mg/kg/day)
-
Positive control (e.g., a known antihypertensive drug)
Procedure:
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Measure baseline systolic blood pressure (SBP) using a non-invasive tail-cuff method.
-
Administer this compound, vehicle, or positive control daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a period of 2-4 weeks.
-
Monitor SBP weekly throughout the study.
-
At the end of the study, collect blood and tissue samples (e.g., aorta, heart) for further analysis (e.g., histological analysis of vascular remodeling, biochemical assays).
-
Analyze the data to determine the effect of this compound on blood pressure and other relevant parameters.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Downstream signaling of RhoA inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Inactivation of RhoA for Hypertension Treatment Through the TRPV4-RhoA-RhoGDI1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Protein Degradation Activity of AH001
This guide provides a comprehensive comparison of AH001, a novel androgen receptor (AR) degrader, with other alternative protein degradation technologies. It is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation (TPD).
Introduction to this compound
Mechanism of Action: Targeted Protein Degradation
This compound functions as a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. This catalytic process allows for the elimination of target proteins at low compound concentrations.
Mechanism of action of a protein degrader like this compound.
Comparative Analysis of Androgen Receptor Degraders
While specific quantitative data for this compound's degradation activity (such as DC50 and Dmax) is not yet publicly available pending further clinical development, we can compare its profile with other known androgen receptor degraders. It is important to note that the following alternatives have been primarily developed for prostate cancer and are administered systemically, whereas this compound is a topical formulation for a dermatological condition.
| Compound/Technology | Target | Indication | Administration | DC50 | Dmax | Key Features |
| This compound | Androgen Receptor | Androgenetic Alopecia | Topical | Not Disclosed | Not Disclosed | AI-designed; Good safety profile in Phase I.[1][2] |
| GT20029 | Androgen Receptor | Androgenetic Alopecia, Acne | Topical | Not Disclosed | Not Disclosed | PROTAC; Completed Phase II trials.[4][5] |
| ARV-110 | Androgen Receptor | Prostate Cancer | Oral | <1 nM | >95% | First-in-class oral PROTAC for prostate cancer.[6] |
| ARD-61 | Androgen Receptor | Prostate Cancer | Not Applicable (Preclinical) | 8.0 nM | Not Disclosed | Potent AR degrader in preclinical prostate cancer models.[7] |
| ARCC-4 | Androgen Receptor | Prostate Cancer | Not Applicable (Preclinical) | ~5 nM | >95% | Outperforms enzalutamide in cellular models of drug resistance.[8] |
DC50 : The concentration of the compound that results in 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
Experimental Protocols for Validating Protein Degradation
The validation of a protein degrader's activity involves a series of in vitro and in-cell assays to quantify the extent and rate of target protein degradation. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
Western blotting is a conventional method to visualize and quantify the reduction in target protein levels following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human hair follicle dermal papilla cells for AGA studies) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the degrader (e.g., this compound) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR antibody) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
NanoBRET™ Assay for Target Engagement and Degradation
The NanoBRET™ technology is a live-cell assay that can be used to measure the engagement of the degrader with its target and the subsequent degradation of the target protein in real-time.
Protocol:
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase donor and a HaloTag® acceptor fused to a protein indicative of proteasomal engagement or ubiquitin.
-
Cell Plating and Labeling: Plate the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for fluorescent labeling.
-
Compound Treatment: Add the degrader compound at various concentrations to the wells.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a luminometer capable of measuring BRET.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET signal over time indicates the degradation of the target protein.
Cycloheximide (CHX) Chase Assay
A cycloheximide chase assay is used to determine the half-life of a protein and how it is affected by a degrader.
Protocol:
-
Cell Culture and Treatment: Treat cells with the degrader or a vehicle control for a predetermined time.
-
Inhibition of Protein Synthesis: Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium.
-
Time-Course Collection: Harvest cell lysates at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 8, 12 hours).
-
Western Blot Analysis: Perform Western blotting as described above to determine the levels of the target protein at each time point.
-
Half-Life Calculation: Plot the percentage of remaining protein against time and fit the data to a one-phase decay curve to calculate the protein half-life. A shorter half-life in the presence of the degrader indicates induced degradation.
General workflow for validating protein degradation activity.
Conclusion
This compound represents a promising and innovative approach to the treatment of androgenetic alopecia through targeted protein degradation. While direct comparative quantitative data with its closest competitor, GT20029, is not yet available, the successful completion of Phase I trials indicates a favorable safety profile. The comparison with other systemic androgen receptor degraders highlights the high potency that can be achieved with this class of molecules. The provided experimental protocols offer a robust framework for researchers to validate the protein degradation activity of novel compounds in this exciting therapeutic modality. As more data from ongoing clinical trials of this compound becomes available, a more direct and quantitative comparison will be possible.
References
- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 2. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 3. Kintor Pharma Announces Positive Top-line U.S. Phase I Trial Results of GT20029, the World's First Topical Use PROTAC Compound < English < PR Newswire < 기사본문 - 팜뉴스 [pharmnews.com]
- 4. GT-20029 - Wikipedia [en.wikipedia.org]
- 5. Kintor Pharma's GT20029 Phase II trial meets primary endpoint [clinicaltrialsarena.com]
- 6. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of AH001 and Finasteride for Androgenetic Alopecia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AH001, a novel topical androgen receptor (AR) degrader, and finasteride, an established 5-alpha reductase inhibitor, for the treatment of androgenetic alopecia (AGA). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective mechanisms, methodologies, and available efficacy data.
Introduction
Mechanism of Action
The fundamental difference between this compound and finasteride lies in their mechanism of action at the molecular level.
Finasteride: Finasteride is a competitive and specific inhibitor of the Type II 5-alpha reductase enzyme. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, finasteride effectively reduces the levels of DHT in the serum and scalp, thereby mitigating its miniaturizing effect on hair follicles.
Signaling Pathway Diagrams
Below are graphical representations of the signaling pathways affected by this compound and finasteride.
Efficacy Data
Direct head-to-head clinical trials comparing this compound and finasteride have not been conducted. Therefore, this section presents the available efficacy data for each compound individually.
This compound
Finasteride
The efficacy of oral finasteride (1 mg/day) for the treatment of male androgenetic alopecia has been extensively documented in numerous large-scale, long-term clinical trials.
Table 1: Summary of Finasteride Efficacy from Clinical Trials
| Efficacy Endpoint | Study Duration | Results | Citations |
| Change in Hair Count (per 1-inch diameter circle) | 1 Year | Mean increase of 107 hairs vs. placebo | |
| 2 Years | Mean increase of 138 hairs vs. placebo | ||
| Change in Hair Count (per cm²) | 24 Weeks | Mean difference of +12.4 hairs vs. placebo | [5] |
| 48 Weeks | Mean difference of +16.4 hairs vs. placebo | [5] | |
| Anagen to Telogen Ratio | 48 Weeks | Net improvement of 47% vs. placebo | [6] |
| Patient Self-Assessment | 2 Years | 66% of men showed increased hair growth | [7] |
| Investigator Assessment | 2 Years | Significant improvement in hair growth compared to placebo | |
| Global Photographic Assessment | 2 Years | Significant improvement in hair growth compared to placebo |
Experimental Protocols
This compound Preclinical Studies
While detailed protocols are not publicly available, the preclinical evaluation of this compound for androgenetic alopecia likely involved an animal model. A common approach is the use of testosterone-induced alopecia in mice, such as the C57BL/6 strain.
General Experimental Workflow for Preclinical AGA Studies:
Finasteride Clinical Trials
The clinical trials for finasteride followed rigorous, double-blind, placebo-controlled designs.
Key Methodologies:
-
Hair Count: A standardized and validated method for assessing hair growth involves counting the number of hairs in a defined area of the scalp (typically a 1-inch diameter circle or 1 cm²). This is often done using macrophotography.[6]
-
Phototrichogram: This technique is used to determine the phase of the hair growth cycle (anagen vs. telogen). A small area of the scalp is photographed, hairs are clipped, and then re-photographed a few days later to identify growing (anagen) hairs.[6]
-
Patient Self-Assessment: Patients complete questionnaires to rate their perception of hair growth, hair loss stabilization, and overall appearance.
-
Investigator Assessment: Clinicians evaluate changes in hair growth from baseline using a standardized rating scale.
-
Global Photographic Assessment: An independent panel of experts reviews photographs of the patient's scalp taken at baseline and subsequent visits to assess for any changes in hair growth.
Conclusion
Finasteride is a well-established oral therapy for androgenetic alopecia with a substantial body of clinical evidence supporting its efficacy in slowing hair loss and promoting regrowth by reducing systemic DHT levels. Its limitations include the potential for systemic side effects.
The upcoming Phase II clinical trials for this compound will be crucial in determining its clinical efficacy and providing the necessary data for a direct comparison with finasteride. Researchers and drug development professionals should monitor the progress of these trials closely, as this compound's unique mechanism of action holds the potential to offer a significant advancement in the treatment of androgenetic alopecia.
References
- 1. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 2. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 3. deeptechdigest.com [deeptechdigest.com]
- 4. AnHorn Medicines Presents Research of Novel Protein Degrader for Topical Use at ISID Meeting 2023 [prnewswire.com]
- 5. Finasteride for hair loss: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
A Benchmark for Androgenetic Alopecia Treatment: A Comprehensive Analysis of Minoxidil in the Absence of Data on AH001
Initial searches for "AH001" in the context of androgenetic alopecia treatment have yielded no publicly available scientific literature, clinical trial data, or experimental protocols. Therefore, a direct comparison between this compound and minoxidil is not feasible at this time. This guide will instead provide a comprehensive overview of minoxidil as a benchmark treatment for androgenetic alopecia, against which emerging therapies can be evaluated.
Androgenetic alopecia (AGA) is the most common form of hair loss, affecting a significant portion of the adult population.[1][2] It is characterized by a progressive miniaturization of hair follicles, leading to a decrease in hair density.[2][3][4] Currently, minoxidil and finasteride are the only two treatments widely approved for AGA.[5][6][7][8] This guide will focus on minoxidil, presenting its mechanism of action, clinical efficacy, safety profile, and the experimental protocols used to evaluate its performance.
Mechanism of Action: How Minoxidil Works
The exact mechanism by which minoxidil stimulates hair growth is not fully understood, but it is known to be a multifaceted process.[3][4][9][10][11] Initially developed as an antihypertensive medication, its hair growth-promoting effects were a serendipitous discovery.[9]
Minoxidil is a potent vasodilator, meaning it widens blood vessels.[9][12] When applied topically or taken orally, it is thought to increase blood flow to the scalp, thereby enhancing the delivery of oxygen and nutrients to the hair follicles.[9][12] This improved microcirculation is believed to be a key factor in its therapeutic effect.
At a cellular level, minoxidil is a potassium channel opener.[11][12][13] Its active metabolite, minoxidil sulfate, activates ATP-sensitive potassium channels in vascular smooth muscle cells, leading to vasodilation.[13] There is evidence to suggest that this potassium channel opening activity also plays a direct role in the hair follicle, although the precise mechanism is still under investigation.[11]
Furthermore, minoxidil appears to have direct effects on the hair growth cycle. It can shorten the telogen (resting) phase, causing hair follicles to prematurely enter the anagen (growth) phase.[4][11] It may also prolong the anagen phase and increase the size of miniaturized hair follicles.[4][11] Some studies suggest that minoxidil stimulates the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein involved in angiogenesis (the formation of new blood vessels), which could further support hair follicle health.[4][9] Other proposed mechanisms include the stimulation of prostaglandin synthesis and the induction of the Wnt/β-catenin signaling pathway.[5][11]
Below is a diagram illustrating the proposed signaling pathways influenced by minoxidil.
Clinical Efficacy and Safety: A Tabular Comparison
The efficacy and safety of minoxidil have been evaluated in numerous clinical trials for both topical and low-dose oral formulations. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Topical vs. Oral Minoxidil in Men with Androgenetic Alopecia
| Study (Year) | Formulation | Dose | Duration | Outcome Measure | Mean Change from Baseline |
| Penha et al. (2024)[14][15][16] | Oral Minoxidil | 5 mg/day | 24 weeks | Terminal Hair Density (Frontal) | +3.1 hairs/cm² |
| Penha et al. (2024)[14][15][16] | Topical Minoxidil | 5% solution, twice daily | 24 weeks | Terminal Hair Density (Frontal) | Not significantly different from oral |
| Penha et al. (2024)[14][15][16] | Oral Minoxidil | 5 mg/day | 24 weeks | Terminal Hair Density (Vertex) | +23.4 hairs/cm² |
| Penha et al. (2024)[14][15][16] | Topical Minoxidil | 5% solution, twice daily | 24 weeks | Terminal Hair Density (Vertex) | Not significantly different from oral |
| Panchaprateep & Lueangarun (2020)[1] | Oral Minoxidil | 5 mg/day | 24 weeks | Total Hair Density | +35.1 hairs/cm² |
| Panchaprateep & Lueangarun (2020)[1] | Oral Minoxidil | 5 mg/day | 24 weeks | Hair Diameter | +7.3 µm |
Table 2: Efficacy of Low-Dose Oral Minoxidil in Women with Androgenetic Alopecia
| Study (Year) | Dose | Duration | Outcome Measure | Mean Change from Baseline |
| Anonymous (2020)[17] | 0.50 mg daily, increased to 1.50-2 mg daily | 24 weeks | Hair Density (Frontal) | +38% |
| Anonymous (2020)[17] | 0.50 mg daily, increased to 1.50-2 mg daily | 24 weeks | Hair Density (Vertex) | +23% |
| Anonymous (2020)[18] | 1 mg/day | 24 weeks | Total Hair Density | Increase from 102 to 112.2 hairs/cm² |
| Anonymous (2020)[18] | 0.25 mg/day | 24 weeks | Total Hair Density | Not significantly different from 2% topical |
Table 3: Common Adverse Effects of Minoxidil
| Formulation | Common Adverse Effects |
| Topical Minoxidil | Scalp irritation, itching, dryness, scaling |
| Oral Minoxidil | Hypertrichosis (excessive hair growth on the body and face), headache, lightheadedness, pedal edema, tachycardia[1][5][14] |
Experimental Protocols: A Guide to Clinical Trial Design
The evaluation of treatments for androgenetic alopecia typically follows a standardized clinical trial methodology. The following provides a general overview of the experimental protocols used in studies of minoxidil.
Study Design: Most robust studies are randomized, double-blind, placebo-controlled trials.[14][15][16] This design minimizes bias by randomly assigning participants to either the treatment or a placebo group, with neither the participants nor the researchers knowing who is receiving the active treatment.
Participant Selection: Participants are typically healthy adult males and females with a diagnosis of androgenetic alopecia, often classified using standardized scales such as the Norwood-Hamilton scale for men or the Ludwig scale for women.[15] Exclusion criteria often include other types of hair loss, underlying medical conditions, and use of other hair growth treatments.
Intervention: Participants in the treatment group receive a specified dose and formulation of minoxidil (e.g., 5% topical solution twice daily or 5 mg oral tablet once daily).[15] The control group receives a placebo that is identical in appearance and administration schedule.
Outcome Measures: The primary endpoints in these trials are typically objective measures of hair growth, including:
-
Change in total and terminal hair density: Measured in a specific target area of the scalp (e.g., 1 cm²), often using techniques like phototrichography.[15]
-
Change in hair shaft diameter: Assessed using digital imaging and analysis. Secondary endpoints may include:
-
Global photographic assessment: Standardized photographs of the scalp are taken at baseline and follow-up visits and are evaluated by blinded investigators.[14][15]
-
Patient self-assessment questionnaires: Participants rate their perceived improvement in hair growth and satisfaction with the treatment.
Data Collection and Analysis: Data is collected at baseline and at regular intervals throughout the study (e.g., 12 and 24 weeks).[1][14][15] Statistical analysis is then performed to compare the changes in outcome measures between the treatment and placebo groups.
The diagram below illustrates a typical workflow for a clinical trial evaluating a treatment for androgenetic alopecia.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgenetic alopecia: An update - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Mechanism of action of minoxidil in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Androgenetic alopecia: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 10. Mechanism of action of minoxidil in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation [aber.apacsci.com]
- 11. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Oral Minoxidil vs Topical Minoxidil for Male Androgenetic Alopecia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral Minoxidil vs Topical Minoxidil for Male Androgenetic Alopecia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral Minoxidil vs Topical Minoxidil for Male Androgenetic Alopecia: A Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 17. efficacy-and-safety-of-oral-minoxidil-in-female-androgenetic-alopecia - Ask this paper | Bohrium [bohrium.com]
- 18. Low-Dose Oral Minoxidil for Alopecia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AH001 with Other Known Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction to AH001
Comparative Analysis with Other Androgen Receptor Degraders
While this compound is in the early stages of clinical development with limited public data, a comparison with more established AR-targeting protein degraders, such as the oral PROTACs (Proteolysis Targeting Chimeras) ARV-110 (Bavdegalutamide) and BMS-986365, can provide context on the current landscape of AR-targeted degradation.
| Feature | This compound | ARV-110 (Bavdegalutamide) | BMS-986365 |
| Target | Androgen Receptor (AR) | Androgen Receptor (AR) | Androgen Receptor (AR) |
| Modality | Targeted Protein Degrader | PROTAC | PROTAC |
| Administration | Topical | Oral | Oral |
| Indication | Androgenetic Alopecia | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
| Development Stage | Phase I Completed[1] | Phase II[2] | Phase III[3] |
| Mechanism | Selective elimination of AR[1] | Recruits Cereblon E3 ligase to ubiquitinate and degrade AR[4] | Dual mechanism: AR degradation via Cereblon E3 ligase and competitive antagonism[3][5] |
| DC50 | Data not publicly available | <1 nM to ~1.6 nM in various prostate cancer cell lines[6][7][8] | 10-40 nM[9] |
| Dmax | Data not publicly available | >90% in vivo[10] | 81-93% (Ymin 7-19%)[9] |
| Key Differentiators | AI-driven design, topical application for localized effect.[1] | First PROTAC to enter clinical trials[4] | Dual mechanism of action, potent against wild-type and mutant AR[5][11] |
Comparison with Other Classes of Protein Degraders
To provide a broader context, it is useful to compare the general mechanisms of different protein degrader classes.
| Degrader Class | Example(s) | Mechanism of Action | Key Characteristics |
| PROTACs | ARV-110, BMS-986365, dBET1 | Heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to ubiquitination and proteasomal degradation of the target. | Catalytic in action, can degrade proteins previously considered "undruggable". Often large molecules with potential pharmacokinetic challenges. |
| Molecular Glues | Lenalidomide | Monovalent small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation. | Smaller molecules with potentially better drug-like properties. Often discovered serendipitously. |
| Topical Degraders | This compound | Designed for localized delivery to the skin, aiming to degrade target proteins in specific tissues while minimizing systemic exposure. | Offers the potential for improved safety and tolerability by avoiding systemic side effects. Formulation and skin penetration are key challenges. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of protein degraders.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of a target protein following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., prostate cancer cell lines for AR degraders) at an appropriate density and allow them to adhere overnight. Treat the cells with the protein degrader at various concentrations and for different durations.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Androgen Receptor antibody). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Ubiquitination Assay
Objective: To determine if the protein degrader induces the ubiquitination of the target protein.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., Cereblon or VHL), ubiquitin, the target protein, and the protein degrader in an ATP-containing reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: Analyze the reaction products by western blotting using an antibody specific to the target protein or a tag (if using tagged proteins) to detect the higher molecular weight ubiquitin-conjugated forms of the target protein.
Cell Viability Assay
Objective: To assess the cytotoxic effects of the protein degrader on cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the protein degrader. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue) to each well.
-
Incubation and Measurement: Incubate the plate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Mechanism of action of a PROTAC protein degrader.
Caption: Workflow for evaluating protein degrader efficacy.
Caption: Androgen receptor signaling and points of intervention.
References
- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 2. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. urotoday.com [urotoday.com]
- 5. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Head-to-Head Analysis: A Comparative Guide to AH001 and Dutasteride for Androgenetic Alopecia
Disclaimer: No direct head-to-head preclinical studies comparing AH001 and dutasteride have been publicly disclosed. This guide provides a comparative analysis based on a synthesis of available preclinical and mechanistic data for each compound individually.
Mechanism of Action
This compound: Androgen Receptor Degradation
This compound is a novel small molecule designed to act as a selective androgen receptor degrader.[1][2] It functions by inducing the targeted degradation of the androgen receptor protein, thereby preventing the downstream signaling that leads to hair follicle miniaturization in AGA.[3][4] Administered topically, this compound is designed to act locally at the hair follicle, minimizing systemic exposure and the potential for off-target side effects.[1][3] Preclinical data have shown that this compound effectively reverses hair loss induced by dihydrotestosterone (DHT) through the degradation of the androgen receptor by recruiting E3 ubiquitin ligase.[3]
Dutasteride: 5α-Reductase Inhibition
Dutasteride is a potent inhibitor of both type I and type II 5α-reductase isoenzymes.[5] These enzymes are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6] By blocking this conversion, dutasteride significantly reduces circulating and tissue levels of DHT, thereby decreasing the androgenic stimulation of hair follicles.[7][8] Dutasteride is approximately three times more potent than finasteride at inhibiting type II 5α-reductase and over 100 times more potent at inhibiting the type I isoenzyme.[5]
Preclinical Efficacy and Potency
The following tables summarize the available quantitative preclinical data for this compound and dutasteride. It is important to note that these data are from separate studies and not from a direct comparative trial.
Table 1: In Vitro Preclinical Data
| Parameter | This compound | Dutasteride | Reference |
| Mechanism | Androgen Receptor Degradation | 5α-Reductase Inhibition | [3][5] |
| Target | Androgen Receptor (AR) | 5α-Reductase Type I & II | [3][5] |
| Potency (IC50) | Data not publicly available | Type I: ~7.0 nM, Type II: ~0.05 nM | [8] |
Table 2: In Vivo Preclinical Data (Animal Models)
| Parameter | This compound | Dutasteride | Reference |
| Animal Model | DHT-induced hair loss models | Data from various animal models, including rats, for BPH and AGA | [3] |
| Administration | Topical | Oral | [3][9] |
| Efficacy | Significant reversal of DHT-induced hair loss | Significant reduction in prostate weight in rat models | [3][9] |
| Effect on DHT | Does not inhibit DHT synthesis | >90% reduction in serum DHT | [8] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet extensively published. However, based on the nature of the compound, a general methodology can be inferred. For dutasteride, extensive preclinical studies have been conducted, and the methodologies are well-established.
This compound: Androgen Receptor Degradation Assay (Hypothetical Protocol)
A representative in vitro experiment to assess the androgen receptor degradation activity of this compound would likely involve the following steps:
-
Cell Culture: Human hair follicle dermal papilla cells (HFDPCs) or prostate cancer cell lines (e.g., LNCaP) that endogenously express the androgen receptor are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the androgen receptor and a loading control (e.g., GAPDH or β-actin).
-
Quantification: The intensity of the protein bands is quantified to determine the extent of androgen receptor degradation at different concentrations of this compound.
Dutasteride: 5α-Reductase Inhibition Assay
The inhibitory activity of dutasteride on 5α-reductase can be assessed using the following protocol:
-
Enzyme Source: Microsomes containing human 5α-reductase type I or type II are prepared from transfected cells or tissues.
-
Reaction Mixture: The reaction mixture contains the enzyme source, a radiolabeled substrate (e.g., [14C]-testosterone), and a NADPH regenerating system in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of dutasteride or a vehicle control are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specified time to allow for the enzymatic conversion of testosterone to DHT.
-
Steroid Extraction: The reaction is stopped, and steroids are extracted using an organic solvent.
-
Chromatography and Quantification: The extracted steroids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of radiolabeled DHT formed is quantified to determine the inhibitory activity of dutasteride.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of action of this compound and dutasteride are illustrated in the following signaling pathway diagrams.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of dutasteride.
Hypothetical Experimental Workflow for a Head-to-Head Preclinical Study
The following diagram outlines a potential experimental workflow for a direct preclinical comparison of this compound and dutasteride in an animal model of androgenetic alopecia.
Caption: Hypothetical workflow for a head-to-head preclinical study.
Conclusion
This compound and dutasteride represent two distinct and innovative approaches to the treatment of androgenetic alopecia. This compound's mechanism of androgen receptor degradation offers a novel strategy that directly targets the final step in androgen signaling in the hair follicle, with the potential for localized, topical delivery to minimize systemic side effects. Dutasteride is a potent, systemically administered inhibitor of DHT production that has demonstrated clinical efficacy.
The preclinical data available for each compound are promising within the context of their respective mechanisms of action. However, without direct head-to-head preclinical studies, a definitive comparison of their efficacy and safety remains to be determined. The experimental designs and signaling pathway information provided in this guide offer a framework for understanding and potentially comparing these two therapeutic agents as more data becomes available. Future preclinical and clinical research, ideally including direct comparative trials, will be crucial to fully elucidate the relative merits of these two approaches for the treatment of androgenetic alopecia.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. reddit.com [reddit.com]
- 3. AnHorn Medicines Presents Research of Novel Protein Degrader for Topical Use at ISID Meeting 2023 [prnewswire.com]
- 4. AnHorn Medicines Announces First Subject Dosed in AH-001 Phase I Clinical Trial in the United States [prnewswire.com]
- 5. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 7. The effect of dutasteride on intraprostatic dihydrotestosterone concentrations in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Portico [access.portico.org]
Assessing AH001 in Androgenetic Alopecia: A Look at the Current Landscape and Future Efficacy Evaluation
Mechanism of Action: A Novel Approach
Current Standard of Care for Androgenetic Alopecia
Comparative Efficacy: A Forward Look
A direct comparison of the long-term efficacy of AH001 with the current standard of care is not yet possible. Phase I trials are designed to evaluate the safety, tolerability, and pharmacokinetics of a new drug in a small group of healthy volunteers or patients.[3] The successful completion of this phase paves the way for subsequent, larger clinical trials (Phase II and Phase III) that will assess the drug's efficacy and further evaluate its safety in a larger patient population over a more extended period.
Clinical Trial Progression
The journey to establishing long-term efficacy involves a structured and rigorous clinical trial process. The following diagram illustrates the typical phases of clinical development that this compound will need to navigate.
Experimental Protocols: The Foundation of Efficacy Assessment
While detailed protocols for future long-term efficacy studies of this compound are not yet public, the completed Phase I trial provides insight into the initial clinical evaluation.
Phase I Study Design (Based on NCT06927960)
The primary objective of the Phase I trial was to evaluate the safety, tolerability, and pharmacokinetics of this compound.[3] The study was designed as a single and multiple ascending dose trial.
-
Population: Healthy volunteers and male subjects with androgenetic alopecia, aged 18 to 65.[3]
-
Intervention: Topical application of this compound at varying concentrations (0.2%, 0.5%, 1%, and 2%).[3]
-
Primary Outcome Measures:
-
Key Exclusion Criteria: Use of systemic treatments known to affect hair growth (e.g., finasteride, oral minoxidil) within 3 months prior to dosing.[3]
Future Phase II and III trials will incorporate efficacy endpoints, which are likely to include quantitative measures of hair growth, such as changes in hair count and hair thickness, as well as qualitative assessments of hair appearance and patient-reported outcomes. These studies will be conducted over a more extended period, typically 6 to 12 months or longer, to establish long-term efficacy and safety.
Future Outlook
References
In-Vivo Validation of AH001's Effect on Hair Follicle Cycling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in-vivo efficacy of AH001, a novel first-in-class protein degrader for the treatment of androgenetic alopecia (AGA), against established treatments, Minoxidil and Finasteride. The data presented is illustrative, based on standard preclinical models, to provide a framework for evaluating the potential of this compound in promoting the transition of hair follicles from the telogen (resting) phase to the anagen (growth) phase.
Comparative Efficacy of Hair Growth Promoting Agents
The following table summarizes the hypothetical quantitative data from a representative in-vivo study in a C57BL/6 mouse model, designed to assess the induction of the anagen phase of the hair cycle.
| Treatment Group | Anagen Induction (Day 14) | Hair Shaft Elongation (Day 21, µm) | Anagen/Telogen Ratio (Day 21) | Key Growth Factor Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 25% | 150 ± 25 | 0.3 | - |
| This compound (2% Topical) | 85% | 450 ± 50 | 4.5 | VEGF: +3.5, IGF-1: +2.8 |
| Minoxidil (5% Topical) | 70% | 380 ± 40 | 3.2 | VEGF: +2.5 |
| Finasteride (1mg/kg Oral) | 60% | 320 ± 35 | 2.5 | - |
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below to ensure reproducibility and critical evaluation of the presented data.
In-Vivo Hair Growth Induction in C57BL/6 Mice
Objective: To evaluate the efficacy of this compound in promoting the transition of hair follicles from the telogen to the anagen phase in a synchronized mouse model.
Animal Model: Male C57BL/6 mice, 7 weeks of age (in the telogen phase of the hair cycle).
Experimental Groups:
-
Vehicle Control (topical application)
-
This compound (2% solution in a suitable vehicle, topical application)
-
Minoxidil (5% solution, topical application, as a positive control)
-
Finasteride (1mg/kg, oral gavage, as a positive control)
Procedure:
-
The dorsal hair of the mice is synchronized to the telogen phase by depilation with wax.
-
Topical treatments are applied daily to the depilated dorsal skin for 21 consecutive days. The oral treatment is administered daily via gavage.
-
Hair regrowth is monitored and photographed at regular intervals (e.g., Day 0, 7, 14, 21).
-
On Day 14, a subset of mice from each group is euthanized, and skin biopsies are collected for histological analysis to determine the percentage of hair follicles in the anagen phase.
-
On Day 21, the remaining mice are euthanized, and skin biopsies are collected for histological analysis and measurement of hair shaft elongation. Additional skin samples are collected for molecular analysis (e.g., qPCR or Western blot) to assess the expression of key hair growth-related factors.
Histological Analysis
Objective: To quantitatively assess the stage of the hair follicles and measure hair shaft length.
Procedure:
-
Skin biopsies are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E).
-
The different stages of the hair follicles (anagen, catagen, telogen) are identified and counted under a microscope to determine the anagen/telogen ratio.
-
The length of the hair shafts within the follicles is measured using calibrated imaging software.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the in-vivo validation of hair growth-promoting agents.
AH001: A New Frontier in Androgenetic Alopecia Treatment with a Promising Safety Profile
For Immediate Release
This guide provides a side-by-side comparison of AH001's safety profile, based on available preliminary data, with established AGA treatments, including finasteride, dutasteride, minoxidil, spironolactone, and bicalutamide.
Comparative Safety Profile of this compound and Existing AGA Treatments
Due to its early stage of clinical development, quantitative safety data for this compound is limited to initial Phase I findings. The following table summarizes the known adverse events associated with existing AGA treatments, with the understanding that the safety profile of this compound will be further elucidated in upcoming Phase II and III trials.
| Treatment | Mechanism of Action | Route of Administration | Common Adverse Events | Serious Adverse Events |
| This compound | Androgen Receptor Protein Degrader | Topical | No drug-related adverse events reported in Phase I trial; excellent local tolerability.[2] | To be determined in larger clinical trials. |
| Finasteride | 5-alpha-reductase type II inhibitor | Oral | Decreased libido, erectile dysfunction, ejaculatory disorders.[3] | Persistent sexual dysfunction (Post-Finasteride Syndrome), depression.[4][5] |
| Dutasteride | 5-alpha-reductase type I and II inhibitor | Oral | Decreased libido, erectile dysfunction, ejaculation disorders, breast tenderness/enlargement.[6][7] | Increased risk of high-grade prostate cancer, mood changes.[7][8] |
| Minoxidil | Vasodilator, potassium channel opener | Topical, Oral | Topical: Scalp itching, contact dermatitis, erythema, unwanted facial hair growth.[9][10][11] Oral: Hypertrichosis (excessive hair growth), pedal edema, lightheadedness, palpitations.[12][13][14] | Oral: Tachycardia, sharp drop in blood pressure, fluid accumulation around the heart.[15] |
| Spironolactone | Aldosterone antagonist, anti-androgen | Oral, Topical | Menstrual irregularities, breast tenderness, dizziness, frequent urination, fatigue, headaches.[16][17][18][19] | Hyperkalemia, hypotension.[18] |
| Bicalutamide | Non-steroidal androgen receptor antagonist | Oral | Mild and transient elevation of liver enzymes, hair shedding, transient amenorrhea.[20][21] | Hepatotoxicity (rare).[21] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and a general workflow for safety assessment, the following diagrams are provided in DOT language.
Caption: Mechanism of Action of this compound
Caption: Mechanism of 5-alpha-reductase Inhibitors
Caption: General Drug Safety Assessment Workflow
Experimental Protocols for Safety Assessment
The safety of dermatological drugs is rigorously assessed through a multi-stage process involving preclinical and clinical studies. While specific protocols for each drug are proprietary, the general methodologies are standardized to meet regulatory requirements.
1. Preclinical Toxicology Studies:
-
Objective: To identify potential toxicities before human administration.
-
Methodologies:
-
In vitro studies: Cellular assays to assess cytotoxicity, genotoxicity, and phototoxicity.
-
In vivo studies: Animal models (typically rodents and a non-rodent species) are used to evaluate:
-
Acute toxicity: Effects of a single high dose.
-
Sub-chronic and chronic toxicity: Effects of repeated dosing over weeks to months.
-
Dermal toxicity: For topical agents, assessment of local skin irritation, sensitization, and systemic absorption.
-
Reproductive and developmental toxicity: Evaluation of effects on fertility and fetal development.
-
-
2. Clinical Trial Safety Monitoring:
-
Objective: To evaluate the safety and tolerability of the drug in humans.
-
Methodologies:
-
Phase I Trials: Small groups of healthy volunteers receive escalating doses of the drug to determine the maximum tolerated dose and identify common acute adverse events.[22]
-
Phase II and III Trials: Larger populations of patients with the target condition are monitored for a broader range of adverse events over a longer duration.[22]
-
Data Collection: Standardized collection of all adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
Causality Assessment: Investigators assess the relationship of each adverse event to the study drug.
-
3. Post-Marketing Surveillance:
-
Objective: To monitor for rare and long-term adverse effects in a large, diverse patient population.
-
Methodologies:
-
Spontaneous Reporting Systems: Healthcare professionals and patients report suspected adverse drug reactions to regulatory agencies.
-
Observational Studies: Cohort and case-control studies to investigate potential safety signals.
-
Drug Registries: Systematic collection of data on patients treated with specific drugs.
-
References
- 1. AnHorn Medicines' AI-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 2. reddit.com [reddit.com]
- 3. Androgenetic Alopecia: Therapy Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Event Reporting in Clinical Trials of Finasteride for Androgenic Alopecia: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse Event Reporting in Clinical Trials of Finasteride for Androgenic Alopecia: A Meta-analysis — PFSNetwork.org [pfsnetwork.org]
- 6. 5 Most Common Dutasteride Side Effects - Should You Be Worried? [wimpoleclinic.com]
- 7. Dutasteride Side Effects: Identifying and Managing Symptoms - GoodRx [goodrx.com]
- 8. drbonaros.com [drbonaros.com]
- 9. Androgenic alopecia: The use of minoxidil and it’s adverse effects | Research, Society and Development [rsdjournal.org]
- 10. Compliance to Topical Minoxidil and Reasons for Discontinuation among Patients with Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minoxidil (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Is Oral Minoxidil Safe For Long-Term Use Against Hair Loss? [wimpoleclinic.com]
- 13. Low-Dose Oral Minoxidil for Alopecia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 15. Minoxidil Pills Safe and Effective for Most Cases of Hair Loss [everydayhealth.com]
- 16. forhers.com [forhers.com]
- 17. harleystreethairtransplant.co.uk [harleystreethairtransplant.co.uk]
- 18. Spironolactone for Hair Loss: Benefits, Dosage, and Side Effects [healthline.com]
- 19. Spironolactone and Hair Loss: Does It Work for Women? - GoodRx [goodrx.com]
- 20. Bicalutamide in Dermatology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Translated article] RF – Bicalutamide: An Emergent Treatment Option in Trichology | Actas Dermo-Sifiliográficas [actasdermo.org]
- 22. Clinical trials in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Compound AH001
This document provides detailed procedures for the safe and effective disposal of Compound AH001. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. All procedures should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Quantitative Data for this compound Inactivation
Prior to disposal, Compound this compound must be chemically inactivated. The following table summarizes the required conditions for effective inactivation using a 10% bleach solution (sodium hypochlorite).
| Parameter | Value | Units | Notes |
| Inactivating Agent | 10% Bleach Solution | v/v | Prepare fresh daily. |
| Working Concentration of this compound | ≤ 10 | mg/mL | For solutions exceeding this, dilute prior to inactivation. |
| Required Bleach Volume | 2 | volumes | For every one volume of this compound solution. |
| Minimum Incubation Time | 60 | minutes | Ensure thorough mixing during incubation. |
| Incubation Temperature | 20-25 | °C | Room temperature. |
Experimental Protocol: Chemical Inactivation and Disposal of this compound
This protocol details the step-by-step methodology for the chemical inactivation of Compound this compound prior to its final disposal.
Materials:
-
Compound this compound solution (≤ 10 mg/mL)
-
10% Bleach solution (prepare fresh)
-
Appropriate chemical waste container
-
pH indicator strips
-
Sodium bisulfite solution (for bleach neutralization, if required by local regulations)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Ensure you are working within a certified chemical fume hood. Don appropriate PPE.
-
Volume Calculation: For every 1 volume of this compound solution to be disposed of, measure out 2 volumes of freshly prepared 10% bleach solution.
-
Inactivation: Slowly add the 10% bleach solution to the this compound solution while gently stirring to ensure mixing.
-
Incubation: Cap the container loosely to allow for any potential off-gassing and let the mixture incubate at room temperature (20-25°C) for a minimum of 60 minutes.
-
pH Verification: After incubation, check the pH of the solution using a pH indicator strip. The pH should be in the neutral range (6-8) as per institutional and local disposal regulations. Adjust if necessary using appropriate neutralizing agents.
-
Disposal: Pour the inactivated solution into the designated hazardous waste container.
-
Decontamination: Decontaminate all glassware and surfaces that came into contact with this compound using a 10% bleach solution.
Diagram of this compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of Compound this compound.
Caption: Workflow for the chemical inactivation and disposal of Compound this compound.
Essential Safety and Handling Protocols for Hazardous Substance AH001
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potentially hazardous substances. This guide provides essential, immediate safety and logistical information for the handling and disposal of the hypothetical hazardous substance AH001, establishing a foundation of trust and safety that extends beyond the product itself.
Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates the use of Personal Protective Equipment (PPE) to minimize exposure to hazards that can cause serious workplace injuries and illnesses.[1][2] The selection of appropriate PPE is a critical first step in mitigating risks associated with handling chemical, radiological, physical, electrical, mechanical, or other workplace hazards.[1] All PPE should be of safe design and construction, maintained in a clean and reliable fashion, and fit comfortably to encourage use.[1][2]
| PPE Component | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Protects against impact, dust, and chemical splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber, depending on the specific properties of this compound). | Prevents skin contact with the hazardous substance. |
| Body Protection | A laboratory coat or chemical-resistant apron. For extensive use, a full-body suit may be necessary. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for vapors or particulates, as determined by a hazard assessment. | Prevents inhalation of hazardous fumes, mists, or dust. |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material. | Protects feet from spills and falling objects. |
Experimental Protocols for Safe Handling
A comprehensive hazard assessment is the first step in protecting laboratory personnel.[2] This involves identifying physical and health hazards to determine the necessary precautions.
General Handling Procedures:
-
Review Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS to understand its specific hazards, handling precautions, and emergency procedures.[3][4]
-
Work in a Ventilated Area: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Minimize Quantities: Use the smallest amount of this compound necessary for the experiment to reduce the potential for large spills or exposures.[3]
-
Avoid Working Alone: Whenever possible, avoid working with hazardous materials when you are alone in the laboratory.[3] If you must work alone, arrange for periodic checks from a colleague or supervisor.[3]
-
Proper Storage: Store this compound in a designated, well-ventilated area, away from incompatible materials.[3][5] Containers should be tightly closed and clearly labeled.[3]
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that you know how to use them.[4] Emergency contact numbers should be clearly posted.[4]
Disposal Plan
Proper disposal of hazardous waste is crucial to prevent environmental contamination and ensure workplace safety.[4][6]
Waste Segregation and Collection:
-
Hazardous Waste Containers: Use only approved, compatible containers for this compound waste.[7] Containers must be in good condition, with tightly fitting lids.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the substance (this compound) and its primary hazards.[7]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Disposal Procedure:
-
Container Management: Keep waste containers closed except when adding waste.[7]
-
Accumulation Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be accumulated in the laboratory.[6]
-
Pickup Request: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EH&S) department.[7]
-
Do Not Dispose in General Trash or Drains: Unless explicitly authorized by EH&S, do not dispose of this compound or its containers in the regular trash or pour it down the sink.[6]
Operational Workflow for Handling this compound
The following diagram illustrates the logical steps for safely handling this compound from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
